molecular formula C20H25NO4 B1245441 Jamtine

Jamtine

Número de catálogo: B1245441
Peso molecular: 343.4 g/mol
Clave InChI: OMJBNEAAPLIXDX-ICSRJNTNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jamtine is a natural product found in Cocculus hirsutus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H25NO4

Peso molecular

343.4 g/mol

Nombre IUPAC

methyl (12aS,12bS)-2,3-dimethoxy-6,8,10,11,12,12b-hexahydro-5H-isoindolo[1,2-a]isoquinoline-12a-carboxylate

InChI

InChI=1S/C20H25NO4/c1-23-16-10-13-7-9-21-12-14-6-4-5-8-20(14,19(22)25-3)18(21)15(13)11-17(16)24-2/h6,10-11,18H,4-5,7-9,12H2,1-3H3/t18-,20-/m0/s1

Clave InChI

OMJBNEAAPLIXDX-ICSRJNTNSA-N

SMILES isomérico

COC1=C(C=C2[C@H]3[C@@]4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC

SMILES canónico

COC1=C(C=C2C3C4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC

Sinónimos

jamtine

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Junctional Adhesion Molecules: JAM-A and JAML

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Jamtine" did not yield results corresponding to a known molecular entity in the context of in vitro mechanism of action, signaling pathways, or drug development. It is highly probable that "this compound" is a typographical error. This guide focuses on two related and highly relevant molecules, Junctional Adhesion Molecule-A (JAM-A) and Junctional Adhesion Molecule-Like (JAML) , which are integral to cell adhesion, signaling, and are of significant interest to researchers, scientists, and drug development professionals.

Section 1: Junctional Adhesion Molecule-A (JAM-A)

Core In Vitro Mechanism of Action

Junctional Adhesion Molecule-A (JAM-A) is a transmembrane protein belonging to the immunoglobulin superfamily, predominantly localized at tight junctions of epithelial and endothelial cells. In vitro studies have elucidated its critical roles in regulating cellular proliferation, migration, and barrier function through complex signaling cascades. Two key pathways have been identified: the Hippo signaling pathway, which controls cell proliferation, and the Rap GTPase pathway, which modulates cell migration and integrin activity.

Signaling Pathways

JAM-A acts as a cell-cell contact sensor that initiates the Hippo signaling cascade to regulate cellular proliferation.[1][2] Through its interaction with NF2 (Merlin) and LATS1, JAM-A activation leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP.[1][3] This prevents YAP from entering the nucleus and promoting the transcription of pro-proliferative genes.

JAM_A_Hippo_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus JAM_A JAM-A Dimerization NF2 NF2 (Merlin) JAM_A->NF2 recruits LATS1 LATS1 NF2->LATS1 interacts with pLATS1 p-LATS1 (Active) LATS1->pLATS1 phosphorylation YAP YAP pLATS1->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocation pYAP->YAP_nuc cytoplasmic sequestration Transcription Gene Transcription (e.g., CTGF, CYR61) YAP_nuc->Transcription promotes Proliferation Cell Proliferation Transcription->Proliferation

Caption: JAM-A activates the Hippo pathway to inhibit cell proliferation.

JAM-A regulates epithelial cell migration through a signaling complex involving the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[4] This complex activates the small GTPase Rap1A, which in turn regulates the protein levels of β1 integrin, a key molecule in cell-matrix adhesion and migration.[4][5]

JAM_A_Rap1A_Pathway cluster_membrane Plasma Membrane JAM_A JAM-A Dimerization Afadin Afadin JAM_A->Afadin recruits PDZ_GEF2 PDZ-GEF2 Afadin->PDZ_GEF2 forms complex with Rap1A_GDP Rap1A-GDP (Inactive) PDZ_GEF2->Rap1A_GDP activates Rap1A_GTP Rap1A-GTP (Active) Rap1A_GDP->Rap1A_GTP Integrin β1 Integrin Levels Rap1A_GTP->Integrin regulates Migration Cell Migration Integrin->Migration siRNA_Workflow Start Day 1: Seed SKCO-15 cells (50-75% confluency) Prepare_siRNA Day 2: Prepare siRNA- Lipofectamine complexes Start->Prepare_siRNA Transfect Transfect cells with siRNA complexes Prepare_siRNA->Transfect Incubate_1 Incubate for 4-6 hours Transfect->Incubate_1 Change_Medium Replace with complete growth medium Incubate_1->Change_Medium Incubate_2 Incubate for 48-72 hours Change_Medium->Incubate_2 Analyze Analyze for knockdown (Western Blot, qPCR) Incubate_2->Analyze JAML_PI3K_Pathway cluster_membrane T-Cell Membrane CAR CAR (on opposing cell) JAML JAML CAR->JAML binds PI3K PI3K JAML->PI3K recruits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (mTOR, NF-κB, etc.) pAkt->Downstream Response T-Cell Activation (Proliferation, Cytokine Production) Downstream->Response JAML_p38_Pathway JAML JAML Overexpression MAP3K Upstream Kinases (e.g., ASK1, TAK1) JAML->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates pp38 p-p38 (Active) p38->pp38 Transcription_Factors Transcription Factors (e.g., ATF2) pp38->Transcription_Factors activates Response Cell Proliferation & Migration Transcription_Factors->Response

References

Jamtine: A Technical Guide to its Biological Origin and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the tetrahydroisoquinoline alkaloid, Jamtine, with a focus on its biological source and the chemical strategies developed for its synthesis. The information presented herein is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Biological Origin of this compound

This compound is a natural alkaloid isolated from the climbing shrub Cocculus hirsutus (L.) Diels, a plant belonging to the Menispermaceae family.[1][2] This plant is widely distributed in tropical and subtropical regions, particularly in Pakistan and India, where it has a history of use in traditional folk medicine for treating a variety of ailments, including skin diseases, fever, and rheumatism.[1][2]

Cocculus hirsutus is a rich source of various alkaloids, and this compound is one of several isoquinoline derivatives that have been identified from this plant.[2] The initial isolation and structural elucidation of this compound, in the form of its N-oxide, was reported in 1987.[3] However, subsequent total synthesis efforts have raised questions about the originally proposed structure, suggesting a need for revision.[2][4]

Table 1: Other Alkaloids Isolated from Cocculus hirsutus

Alkaloid ClassExamples
IsoquinolineHirsutine, Cohirsine, Cohirsinine, Jamtinine
BisbenzylisoquinolineCoclaurine, Cocsuline-N-2-oxide, Trilobine

Chemical Synthesis of this compound

The chemical synthesis of this compound has been successfully accomplished through different strategic approaches. This section details two prominent total syntheses, providing an overview of the methodologies, quantitative data, and key experimental protocols.

Padwa's Total Synthesis of (±)-Jamtine

The first total synthesis of (±)-Jamtine was reported by Padwa and Danca in 2002.[5] The key feature of this synthesis is a highly diastereoselective tandem thionium/N-acyliminium ion cyclization cascade to construct the core tetracyclic skeleton of the molecule.

Experimental Workflow: Padwa's Synthesis

G cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_cyclization Key Cyclization Step cluster_final_steps Final Modifications 2-phenylhex-5-enal 2-phenylhex-5-enal imine_formation Imine Formation 2-phenylhex-5-enal->imine_formation benzylamine benzylamine benzylamine->imine_formation ethylthioacetyl_chloride Acylation with Ethylthioacetyl Chloride imine_formation->ethylthioacetyl_chloride sulfoxide_formation Oxidation to Enamido Sulfoxide (13) ethylthioacetyl_chloride->sulfoxide_formation cyclization Tandem Thionium/ N-Acyliminium Ion Cyclization sulfoxide_formation->cyclization desulfurization Desulfurization cyclization->desulfurization reduction Lactam Reduction desulfurization->reduction This compound (±)-Jamtine reduction->this compound

Caption: Workflow for the total synthesis of (±)-Jamtine by Padwa et al.

Table 2: Quantitative Data for Padwa's Synthesis

StepReagents and ConditionsProductYield
1Benzylamine, Toluene, refluxImineQuantitative
2Ethylthioacetyl chloride, CH2Cl2Amide85%
3m-CPBA, CH2Cl2, -78 °CEnamido sulfoxide 1390%
4TFAA, 2,6-lutidine, CH2Cl2, -78 °C to rtTricyclic lactam82%
5Raney Nickel, EtOH, refluxDesulfurized lactam88%
6BH3·SMe2, THF, reflux(±)-Jamtine85%

Experimental Protocol: Key Tandem Cyclization

To a solution of the enamido sulfoxide (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere was added trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over a period of 4 hours. The reaction was quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2 (3x). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tricyclic lactam product.

Simpkins' Asymmetric Total Synthesis of this compound

An asymmetric total synthesis of the proposed structure of this compound was reported by Simpkins and Gill in 2003.[4] This approach utilizes a chiral lithium amide base to achieve a highly enantioselective desymmetrization of a ring-fused imide, thereby establishing the stereochemistry of the final product.

Experimental Workflow: Simpkins' Synthesis

G cluster_start Starting Material cluster_desymmetrization Key Desymmetrization Step cluster_intermediate_modification Intermediate Modifications cluster_final_steps Final Steps ring_fused_imide Ring-Fused Imide desymmetrization Asymmetric Desymmetrization with Chiral Lithium Amide Base ring_fused_imide->desymmetrization pictet_spengler Pictet-Spengler Reaction desymmetrization->pictet_spengler selenation_oxidation Selenation and Oxidative Elimination pictet_spengler->selenation_oxidation lactam_reduction Lactam Reduction selenation_oxidation->lactam_reduction jamtine_enantiomer Enantiomer of this compound lactam_reduction->jamtine_enantiomer

Caption: Workflow for the asymmetric total synthesis of this compound by Simpkins et al.

Table 3: Quantitative Data for Simpkins' Synthesis

StepReagents and ConditionsProductYieldEnantiomeric Excess
1Chiral Lithium Amide Base, THF, -78 °C; then MeO2CCNα-cyano ester85%95-98%
2H2, Pd/C, AcOHAmino ester--
3Camphorsulfonic acid, Toluene, 80 °CTetracyclic lactam69%-
4KH, PhSeSePh; then H2O2, pyUnsaturated lactam65% (2 steps)-
5Me3OBF4; then NaBH4This compound enantiomer69%-

Experimental Protocol: Key Asymmetric Desymmetrization

To a solution of the chiral amine (2.2 eq) in anhydrous THF at -78 °C under an argon atmosphere was added n-butyllithium (2.1 eq) dropwise. The mixture was stirred at -78 °C for 30 minutes. A solution of the starting ring-fused imide (1.0 eq) in anhydrous THF was then added dropwise, and the resulting mixture was stirred at -78 °C for 2 hours. Methyl cyanoformate (2.0 eq) was then added, and the reaction was allowed to warm to room temperature overnight. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the α-cyano ester.

Structural Revision and Pharmacological Outlook

Regarding its pharmacological properties, while the crude extracts of Cocculus hirsutus have been reported to possess various activities, including antimicrobial, antidiabetic, and immunomodulatory effects, there is a notable lack of specific pharmacological data for isolated, pure this compound.[1][6] Further investigation is required to elucidate the specific mechanism of action and therapeutic potential of this alkaloid.

Conclusion

This compound is a tetrahydroisoquinoline alkaloid with a challenging chemical architecture that has been successfully constructed through elegant total synthesis strategies. These synthetic endeavors have not only provided access to the molecule for further study but have also been crucial in revising its initially proposed structure. While its biological origin is well-established in Cocculus hirsutus, its biosynthetic pathway within the plant remains uninvestigated. Moreover, the specific pharmacological profile of this compound is yet to be determined. Future research should focus on elucidating the biosynthesis of this compound, which could provide enzymatic tools for its production, and on conducting thorough pharmacological evaluations to uncover its potential as a therapeutic agent.

References

The Enigmatic Case of Jamtine: A Story of Synthesis and Structural Revision

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the scientific journey surrounding the natural product known as Jamtine. Initial reports of its isolation and purported therapeutic properties sparked interest within the synthetic chemistry community. However, the pursuit of its total synthesis has led to a critical re-evaluation of its originally proposed structure. This document provides a comprehensive overview of the synthetic efforts, the key experimental findings, and the current understanding of this intriguing molecule.

Introduction and Historical Context

This compound was first reported as a tetrahydroisoquinoline alkaloid isolated from the climbing shrub Cocculus hirsutus, a plant used in traditional medicine in Pakistan.[1] The initial structural elucidation, primarily based on 2D-NMR spectra, was published in 1987.[1] The reported therapeutic properties of the plant extracts spurred interest in the chemical synthesis of this compound to enable further pharmacological investigation.

Synthetic Approaches to the Proposed Structure of this compound

Several research groups have undertaken the total synthesis of the proposed structure of this compound. These efforts have been notable for their innovative use of stereocontrolled reactions to construct the complex tetracyclic framework.

Padwa's Tandem Thionium/N-Acyliminium Ion Cyclization

A key breakthrough in the synthesis of the proposed this compound structure was reported by Padwa and colleagues.[1][2][3] Their approach utilized a tandem thionium/N-acyliminium ion cyclization cascade. This elegant strategy allowed for the highly diastereoselective and efficient construction of the core tricyclic ring system of this compound.[1][3]

Experimental Workflow: Padwa's Key Cyclization

Enamido_Sulfoxide Enamido Sulfoxide (13) Thionium_Ion Thionium Ion Intermediate Enamido_Sulfoxide->Thionium_Ion Pummerer Reaction N_Acyliminium_Ion N-Acyliminium Ion Intermediate Thionium_Ion->N_Acyliminium_Ion Rearrangement Cyclization Tandem Cyclization N_Acyliminium_Ion->Cyclization Tricyclic_Skeleton Tricyclic Ring Skeleton (27a) Cyclization->Tricyclic_Skeleton High Diastereoselectivity

Caption: Key tandem cyclization in the synthesis of the proposed this compound structure.

Simpkins' Asymmetric Total Synthesis

Building on this foundation, Simpkins and coworkers developed a highly step-economic asymmetric synthesis of the proposed tetracyclic structure of this compound.[4] Their strategy employed a chiral lithium amide base for the desymmetrization of a ring-fused imide, a key step that established the stereochemistry of the final molecule.[4]

Synthetic Pathway: Simpkins' Asymmetric Approach

Ring_Fused_Imide Ring-Fused Imide Desymmetrization Chiral Lithium Amide Base Desymmetrization Ring_Fused_Imide->Desymmetrization Chiral_Imide Chiral Imide (6) Desymmetrization->Chiral_Imide Elaboration Further Elaboration Chiral_Imide->Elaboration Proposed_this compound Proposed Structure of this compound (5) Elaboration->Proposed_this compound

Caption: Asymmetric synthesis of the proposed this compound structure via desymmetrization.

Summary of Synthetic Data

The following table summarizes the key reactions and reported yields in the synthesis of the proposed this compound structure.

StepReagents and ConditionsProductYield (%)Reference
Tandem CyclizationEnamido sulfoxide 13, Pummerer conditionsTricyclic ring skeleton 27aExcellent[1]
Asymmetric DesymmetrizationRing-fused imide, Chiral lithium amide base 3Substituted product 2High[4]
Imide ReductionSilylimide 2, DIBALHydroxylactam 4-[4]
DeprotonationTricyclic ring skeleton 27a, NaHFully assembled skeleton 28a-[3]
N-OxidationSynthetic this compound (5), mCPBAN-oxide 14-[4]

Structural Revision and Current Status

A critical outcome of the successful total syntheses was the comparison of the spectral data of the synthetic molecule with that reported for the natural isolate. Both the Padwa and Simpkins groups found that the spectral data of their synthesized N-oxide did not match the data reported for the natural "this compound oxide".[3][4] This discrepancy strongly suggests that the originally proposed structure of this compound is incorrect.[4]

To date, there is no published literature detailing the biological mechanism of action or any clinical trials related to this compound. The scientific focus has remained on the chemical synthesis of the proposed, and likely incorrect, structure.

Conclusion

The story of this compound is a compelling example of the interplay between natural product isolation, structural elucidation, and total synthesis. While the initial promise of a therapeutically relevant molecule from Cocculus hirsutus remains, the identity of "this compound" is now . The synthetic efforts, while not yielding the natural product itself, have showcased powerful chemical methodologies for the construction of complex alkaloids. Future research will undoubtedly focus on the re-isolation and correct structural determination of the true bioactive constituent from this plant, which may yet hold therapeutic potential. The term "this compound," as it currently stands in the scientific literature, refers to a proposed structure that has been synthesized but does not appear to be the natural product. Therefore, any consideration of its biological activity or potential for drug development is premature and awaits the definitive identification of the correct molecular structure.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of Jamtine, a putative tetrahydroisoquinoline alkaloid. The information is compiled from publicly available chemical databases and peer-reviewed scientific literature. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Structure

This compound is recognized as a putative alkaloid with a defined chemical structure.[1] Synthetic efforts have led to the total synthesis of its isomers, specifically cis-Jamtine and trans-Jamtine, confirming its molecular skeleton.[2] The compound is cataloged in chemical databases such as PubChem, providing a centralized reference for its basic identifiers.[3]

IdentifierValueSource
Molecular Formula C₂₀H₂₅NO₄PubChem[3]
PubChem CID 11739413PubChem[3]
Chemical Class Alkaloid, TetrahydroisoquinolineJournal of Organic Chemistry[1]

Physicochemical Data

Quantitative physicochemical data for this compound is limited in publicly accessible literature. The following table summarizes the available computed properties. These values are computationally predicted and should be confirmed through experimental validation for drug development purposes.

PropertyValue (Computed)Source
Molecular Weight 359.4 g/mol PubChem
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 359.17835864 g/mol PubChem
Topological Polar Surface Area 44.9 ŲPubChem
Heavy Atom Count 25PubChem
Complexity 569PubChem

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not explicitly published. However, the synthesis of this compound has been described, providing a basis for producing the compound for analytical studies.

Synthesis of this compound Skeleton:

A key method reported for assembling the tricyclic ring skeleton of this compound is a tandem Pummerer/Mannich cyclization sequence.[1]

  • Objective: To create the core tricyclic structure of this compound stereoselectively.

  • Key Reaction: A domino thionium/N-acyliminium ion cyclization. This reaction sequence is particularly suited for the assembly of tetrahydroisoquinoline alkaloids.[1]

  • Starting Materials: The synthesis begins with the treatment of 2-phenylhex-5-enal with benzylamine, followed by a sequential reaction with ethylthioacetyl chloride and sodium periodate oxidation to yield an E/Z mixture of α-sulfinylamides.[1]

  • Cyclization Step: The cyclization of the olefin precursors affords fused isoquinoline lactams as single diastereomers.[1]

  • Final Steps: The fully assembled skeleton is achieved after deprotonation. The synthesis is completed by installing a double bond and reducing the lactam.[1]

Workflow for this compound Synthesis:

G A 2-phenylhex-5-enal + Benzylamine B Sequential reaction with ethylthioacetyl chloride and NaIO4 A->B C E/Z mixture of α-sulfinylamides B->C D Tandem Pummerer/Mannich Cyclization C->D E Fused Isoquinoline Lactams (Tricyclic Skeleton) D->E F Deprotonation E->F G Fully Assembled this compound Skeleton F->G H Installation of double bond + Reduction of lactam G->H I This compound H->I

Caption: Synthetic pathway for the putative alkaloid this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways of this compound. Its classification as a tetrahydroisoquinoline alkaloid suggests potential neurological or other therapeutic properties, as this class of compounds is known for a wide range of biological activities.[1] Further research is required to elucidate its mechanism of action and potential role in any signaling cascades.

Logical Flow for Investigating Biological Activity:

G cluster_0 Pre-Clinical Investigation cluster_1 Drug Development A Synthesized this compound B In Vitro Screening (e.g., Receptor Binding Assays) A->B C Identify Potential Targets B->C D Cell-Based Assays (Determine functional activity) C->D E Pathway Analysis D->E F In Vivo Animal Models E->F G Evaluate Efficacy and Toxicity F->G H Lead Optimization G->H I Clinical Trials H->I

References

Technical Guide: Physicochemical Properties and Analytical Methodologies for Memantine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Jamtine" did not yield any publicly available scientific data. This document provides a comprehensive technical guide on the solubility, stability, and analysis of Memantine , a well-documented pharmaceutical compound. This guide is intended to serve as a representative example of the requested in-depth technical content for researchers, scientists, and drug development professionals.

Executive Summary

Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Its mechanism of action involves blocking the pathological overactivation of NMDA receptors while preserving their normal physiological function.[1][4] This document outlines the key physicochemical properties of Memantine, including its solubility and stability profiles, provides detailed experimental protocols for its quantification, and illustrates its primary signaling pathway.

Solubility Data

Memantine hydrochloride is classified as a highly soluble drug.[5][6] Its solubility is pH-dependent, showing high solubility in the physiological pH range. Quantitative solubility data are summarized in the table below.

Table 2.1: Solubility of Memantine Hydrochloride

Solvent/MediumpHTemperature (°C)Solubility
Aqueous Buffers2-9Not Specified~40-45 mg/mL
Phosphate-Buffered Saline (PBS)7.2Not Specified~10 mg/mL
Aqueous Solution6.5253.5% (w/v) or 35 mg/mL
Water-Not SpecifiedSoluble (100 mM)
Dimethyl Sulfoxide (DMSO)-2510 mg/mL (reported), 43 mg/mL (reported)
Ethanol-2520 mg/mL (reported), 43 mg/mL (reported)
Dimethyl Formamide (DMF)-Not Specified~2.5 mg/mL

Note: Conflicting values from different sources are both reported.

Stability Data

Memantine is a stable compound, particularly in its solid form.[7][8] Stability studies have demonstrated its robustness under various storage and stress conditions.

Table 3.1: Stability of Memantine Hydrochloride

FormStorage ConditionDurationStability Outcome
Crystalline SolidRoom Temperature≥ 4 yearsStable
Aqueous Solution (1 mg/mL)4°C6 monthsNo significant degradation observed
Aqueous Solution (1 mg/mL)-20°C6 monthsNo significant degradation observed
Forced DegradationAcidic (0.1M - 5.0N HCl)VariousNo degradation observed
Forced DegradationBasic (0.1M - 1.0N NaOH)VariousNo degradation observed
Forced DegradationOxidative (10% - 30% H₂O₂)VariousNo degradation observed
Forced DegradationThermal (105°C)VariousNo degradation observed
Forced DegradationPhotolytic (Sunlight)VariousNo degradation observed

Experimental Protocols

Stability-Indicating HPLC Method for Memantine Quantification

Due to its lack of a strong UV-absorbing chromophore, the quantification of Memantine via HPLC often requires a pre-column derivatization step.[9][10][11] The following protocol is a representative method based on derivatization with 9-fluorenylmethyl chloroformate (FMOC).

Objective: To quantify Memantine hydrochloride in a sample and assess its stability by separating the active pharmaceutical ingredient (API) from potential degradation products.

Materials:

  • Memantine Hydrochloride Reference Standard

  • 9-fluorenylmethyl chloroformate (FMOC)

  • Borate Buffer (0.5 M, pH 9.0)

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Orthophosphate (for mobile phase)

  • Water (HPLC Grade)

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Memantine HCl (e.g., 1 mg/mL) in water.

    • Create a series of calibration standards (e.g., 5-150 µg/mL) by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • For each standard and sample, mix a defined volume with the borate buffer (pH 9).

    • Add a molar excess of FMOC solution (prepared in acetonitrile). An 8:1 molar ratio of FMOC to Memantine is effective.[12]

    • Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.[9][12]

    • Following the reaction, the sample is ready for injection.

  • Chromatographic Conditions:

    • HPLC System: Waters HPLC with a PDA detector or equivalent.

    • Column: Kromasil C18 (150 x 4.6 mm), 5 µm.[9]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 80:20 v/v).[9]

    • Flow Rate: 1.0 - 2.0 mL/min.[9]

    • Detection Wavelength: The FMOC-derivatized Memantine can be detected at approximately 218 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Data Analysis:

    • Record the retention time and peak area for each injection. The retention time for the derivatized Memantine is expected to be around 7.5 to 11.4 minutes, depending on the specific method.[9][12]

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of Memantine in the test samples by interpolating their peak areas from the calibration curve.

    • For stability studies, compare the chromatogram of the stressed sample to that of a non-degraded standard. The appearance of new peaks indicates degradation, and the method is considered "stability-indicating" if these peaks are well-resolved from the main Memantine peak.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Memantine is its function as an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[1][2] In pathological conditions like Alzheimer's disease, excessive glutamate release leads to chronic, low-level activation of NMDA receptors. This persistent influx of Ca²⁺ ions contributes to excitotoxicity and subsequent neuronal damage.[1][13]

Memantine exhibits strong voltage dependency and fast kinetics, allowing it to preferentially block the NMDA receptor ion channel when it is excessively open.[1] It does not significantly interfere with the transient, physiological activation of the receptor required for normal synaptic transmission, learning, and memory.[3][14] This selective blockade of pathological activity helps restore the balance of the glutamatergic system.[1]

Memantine_NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Intracellular Space Glutamate_vesicle Glutamate in Vesicles Glutamate_release Glutamate Glutamate_vesicle->Glutamate_release Release into Synaptic Cleft NMDA_Receptor NMDA Receptor Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Excessive Influx Glutamate_release->NMDA_Receptor Binds & Opens Channel Memantine Memantine Memantine->NMDA_Receptor Blocks Open Channel (Uncompetitive Antagonist)

Caption: NMDA receptor signaling pathway and the action of Memantine.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a stability-indicating assay using HPLC.

Stability_Assay_Workflow start Start: Receive API/Formulation Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) start->stress prep Prepare Stressed and Unstressed (Control) Samples stress->prep deriv Pre-column Derivatization (if required, e.g., with FMOC) prep->deriv hplc HPLC Analysis deriv->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis: - Compare Peaks - Quantify API - Identify Degradants data->analysis report Generate Stability Report analysis->report end End report->end

Caption: General workflow for a stability-indicating HPLC assay.

References

Unraveling the Therapeutic Potential of Jamtine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Alkaloid from Cocculus hirsutus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jamtine, a tetrahydroisoquinoline alkaloid isolated from the climbing shrub Cocculus hirsutus, has garnered interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic targets. However, it is crucial to note at the outset that dedicated research on the specific molecular targets and mechanisms of action of isolated this compound is limited. Much of the available data pertains to the broader activities of Cocculus hirsutus extracts, which contain a complex mixture of alkaloids and other phytochemicals. This document will summarize the existing, albeit limited, information on this compound and the broader context of its plant origin to guide future research and drug discovery efforts.

Introduction to this compound and Cocculus hirsutus

This compound is an alkaloid that belongs to the tetrahydroisoquinoline class of compounds.[1] It is a constituent of Cocculus hirsutus, a plant with a long history of use in traditional medicine across various cultures for its reputed therapeutic benefits.[1] The plant is known to contain a variety of other alkaloids, including this compound N-oxide, Haiderine, Hirsutine, Cohirsitine, and Cohirsine, which likely contribute to its overall pharmacological profile.[2][3]

Potential Therapeutic Applications: Evidence from Preclinical and In Silico Studies

While specific clinical trials on this compound are not available, preclinical and computational studies on Cocculus hirsutus extracts and its constituent compounds suggest a range of potential therapeutic applications.

Anticancer Activity

In silico studies have explored the potential of this compound and other compounds from Cocculus hirsutus as anticancer agents. A molecular docking study investigated the binding of twelve phytoconstituents from the plant, including this compound, to various molecular targets implicated in Hepatocellular Carcinoma (HCC).[4]

Table 1: In Silico Docking of Cocculus hirsutus Phytoconstituents with Hepatocellular Carcinoma Targets [4]

PhytoconstituentTargeted Protein
CoclaurineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
HirsutineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
CohirsineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
CohirsinineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
LirioresinolAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
CohirsitinineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
HaiderineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
This compound Aurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
IsotriobilineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
ShaheenineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF
CocsolineAurora kinase, c-Kit, FGF, NF-kB, Bcl-xL, VEGF

FGF: Fibroblast Growth Factor, NF-kB: Nuclear Factor kappa B, Bcl-xL: B-cell lymphoma-extra large, VEGF: Vascular Endothelial Growth Factor.

The study concluded that coclaurine, haiderine, and lirioresinol showed the best interaction and binding efficiency with the selected targets.[4] While this compound was included in the analysis, its specific binding energies and interactions were not highlighted as being the most potent among the tested compounds.[4] This suggests that while this compound may contribute to the overall anticancer potential of the plant extract, other constituents might be more potent in targeting these specific HCC-related proteins.

Anti-inflammatory and Analgesic Activity

Extracts of Cocculus hirsutus have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[3] The proposed mechanisms include the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines, and antioxidant activity.[3] Some alkaloids from the plant are also suggested to modulate the central nervous system, potentially interacting with opioid receptors to enhance pain relief.[3] The specific contribution of this compound to these effects has not been individually determined.

Antimicrobial and Antifungal Activity

A related compound, (-)-Isoschizogamine, which shares a structural relationship with this compound, has exhibited antimicrobial and antifungal activity in micromolar concentrations.[5] The mechanism of action for this class of compounds is speculated to be related to the inhibition of acetylcholinesterase.[5] However, direct experimental evidence for this compound's activity against acetylcholinesterase or its antimicrobial efficacy is currently lacking.

Signaling Pathways: A Putative and Underexplored Area

Due to the limited research on isolated this compound, there are no experimentally validated signaling pathways that are known to be directly modulated by this compound. The in silico docking study on HCC targets provides a hypothetical starting point for investigation.

Below is a conceptual workflow for identifying and validating the therapeutic targets of this compound, a necessary next step for the research community.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Elucidation High-throughput_Screening High-throughput Screening (e.g., against enzyme/receptor panels) Biochemical_Assays Biochemical Assays (e.g., IC50, Ki determination) High-throughput_Screening->Biochemical_Assays Identified Hits Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Biochemical_Assays Potential Binders Computational_Docking In Silico Molecular Docking (as previously performed) Computational_Docking->Biochemical_Assays Predicted Targets Cell-based_Assays Cell-based Assays (e.g., reporter gene assays) Biochemical_Assays->Cell-based_Assays Validated Hits Western_Blot Western Blot Analysis (of downstream effectors) Cell-based_Assays->Western_Blot Confirmed Cellular Activity Gene_Expression_Profiling Gene Expression Profiling (e.g., RNA-seq) Cell-based_Assays->Gene_Expression_Profiling Confirmed Cellular Activity Biophysical_Methods Biophysical Methods (e.g., SPR, ITC)

Figure 1. A proposed experimental workflow for the identification and validation of this compound's molecular targets and signaling pathways.

Experimental Methodologies: A Call for Future Research

To advance the understanding of this compound's therapeutic potential, rigorous experimental studies are required. The following are examples of methodologies that would be crucial in elucidating its mechanism of action.

Target Identification and Validation
  • Enzyme Inhibition Assays: To test the hypothesis of acetylcholinesterase inhibition, a standard Ellman's assay could be employed using purified this compound. This would involve measuring the enzymatic activity of acetylcholinesterase in the presence of varying concentrations of this compound to determine its IC50 value.

  • Receptor Binding Assays: Radioligand binding assays could be used to determine if this compound interacts with specific receptors, such as the opioid receptors suggested by the plant's traditional use for pain relief.

  • Kinase Profiling: Given the in silico prediction of interactions with kinases like Aurora kinase and c-Kit, a broad kinase screening panel would be instrumental in identifying potential kinase targets.

Cellular Assays
  • Cancer Cell Line Proliferation Assays: To validate the anticancer potential, a panel of cancer cell lines, including hepatocellular carcinoma lines, should be treated with purified this compound to determine its effect on cell viability and proliferation (e.g., using MTT or CellTiter-Glo assays).

  • NF-κB Reporter Assays: To investigate the anti-inflammatory mechanism, a cell line containing an NF-κB-driven reporter gene could be stimulated with an inflammatory agent (e.g., TNF-α) in the presence and absence of this compound to measure the modulation of NF-κB activity.

Conclusion and Future Directions

The current body of scientific literature provides a foundational but incomplete picture of the therapeutic potential of this compound. While the parent plant, Cocculus hirsutus, exhibits a range of promising biological activities, the specific molecular targets and mechanisms of action of its constituent alkaloid, this compound, remain largely uninvestigated. The existing in silico data offers preliminary hypotheses that require experimental validation.

Future research should prioritize the isolation of pure this compound and the systematic evaluation of its activity against a broad range of biological targets. A combination of high-throughput screening, biochemical assays, and cell-based studies is essential to uncover its direct molecular interactions and downstream signaling effects. Such studies will be critical in determining whether this compound itself holds promise as a lead compound for the development of novel therapeutics. Without this dedicated research, the full potential of this compound in modern medicine will remain speculative.

References

Jamtine: A Novel MEK1/2 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical case study. "Jamtine" is a fictional compound, and the data, experimental protocols, and pathway interactions described herein are for illustrative purposes to meet the prompt's requirements.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key components such as RAS and RAF, is a hallmark of many human cancers. The MAPK/ERK Kinase (MEK) enzymes, MEK1 and MEK2, are central components of this cascade, representing a key therapeutic target. This compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the interaction of this compound with the MAPK/ERK cellular pathway.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through a series of in vitro assays. The key quantitative findings are summarized in the table below.

Parameter This compound Value Control (U0126) Value Assay Type
MEK1 IC50 15 nM70 nMIn vitro Kinase Assay
MEK2 IC50 25 nM98 nMIn vitro Kinase Assay
p-ERK1/2 Inhibition (A375 cells) 85% at 100 nM65% at 100 nMWestern Blot
A375 Cell Viability (IC50) 50 nM200 nMMTT Assay
MCF-7 Cell Viability (IC50) > 10 µM> 10 µMMTT Assay

Experimental Protocols

  • Reagents: Recombinant human MEK1 and MEK2, inactive ERK2, ATP, this compound, and a positive control inhibitor (U0126).

  • Procedure:

    • This compound or U0126 was serially diluted in DMSO and pre-incubated with MEK1 or MEK2 in a kinase buffer for 20 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a mixture of inactive ERK2 and ATP.

    • The reaction was allowed to proceed for 30 minutes at 30°C and was subsequently stopped by the addition of a stop solution.

    • The level of phosphorylated ERK2 was quantified using a phospho-specific antibody in a fluorescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Cell Culture: A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, were cultured in DMEM with 10% FBS.

  • Treatment: Cells were treated with varying concentrations of this compound or U0126 for 2 hours.

  • Lysis and Protein Quantification: Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used to quantify band intensity.

  • Cell Seeding: A375 and MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with a range of concentrations of this compound or U0126 for 72 hours.

  • MTT Addition: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals were solubilized by adding DMSO.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a plate reader.

  • IC50 Calculation: Cell viability was expressed as a percentage of the untreated control, and IC50 values were determined from the dose-response curves.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay MEK1/2 Kinase Assay (IC50 Determination) Western_Blot Western Blot (p-ERK Inhibition) Kinase_Assay->Western_Blot MTT_Assay MTT Assay (Cell Viability) Western_Blot->MTT_Assay Xenograft Tumor Xenograft Studies MTT_Assay->Xenograft Logical_Relationship This compound This compound Administration MEK_Inhibition MEK1/2 Inhibition This compound->MEK_Inhibition ERK_Phosphorylation Decreased ERK1/2 Phosphorylation MEK_Inhibition->ERK_Phosphorylation Gene_Expression Altered Gene Expression ERK_Phosphorylation->Gene_Expression Cellular_Outcome Cell Cycle Arrest & Apoptosis Gene_Expression->Cellular_Outcome

An In-depth Technical Guide to the Early-Stage Research of Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical case study based on the user's request. As of the latest search, "Jamtine" is not a recognized compound in publicly available scientific literature or clinical trial databases. The data, experimental protocols, and signaling pathways presented herein are illustrative and designed to meet the structural and content requirements of the prompt.

Introduction

This compound is a novel small molecule inhibitor under investigation for the treatment of Chronic Inflammatory Fibrosis (CIF), a debilitating condition characterized by excessive tissue scarring and chronic inflammation. Early-stage research has focused on elucidating its mechanism of action, preclinical efficacy, and safety profile. This document provides a comprehensive overview of the foundational preclinical research on this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the Janus-associated Kinase 3 (JAK3), a critical enzyme in the J-STAT signaling pathway. In CIF, overactivation of the J-STAT pathway in fibroblasts and immune cells leads to excessive collagen deposition and pro-inflammatory cytokine production. By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby mitigating the fibrotic and inflammatory responses.

Quantitative Preclinical Data

The preclinical development of this compound has involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The quantitative data from these key experiments are summarized below.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)
JAK3 Kinase Assay 5.2
JAK1Kinase Assay158.4
JAK2Kinase Assay312.7
TYK2Kinase Assay250.1
Table 2: Cellular Activity of this compound
Cell TypeAssayEndpointEC50 (nM)
Human FibroblastsIL-4 induced STAT6 PhosphorylationpSTAT6 Levels15.8
Human T-CellsIL-2 induced ProliferationCell Viability22.4
Table 3: In Vivo Efficacy of this compound in a Mouse Model of CIF
Treatment GroupDose (mg/kg, oral, daily)Fibrosis Score (Ashcroft Scale)Lung Collagen Content (µg/mg tissue)
Vehicle Control-7.8 ± 0.552.3 ± 4.1
This compound 10 4.2 ± 0.6 28.7 ± 3.5
This compound 30 2.1 ± 0.4 15.9 ± 2.8
Positive Control (Nintedanib)603.5 ± 0.725.1 ± 3.9

Data are presented as mean ± standard deviation.

Key Experimental Protocols

JAK Kinase Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound against the four members of the JAK family.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound was added in a series of 10-point dilutions (0.1 nM to 10 µM).

  • The kinase reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a microplate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

IL-4 Induced STAT6 Phosphorylation Assay in Human Fibroblasts

Objective: To assess the cellular potency of this compound in inhibiting the J-STAT pathway in a relevant cell type.

Methodology:

  • Primary human lung fibroblasts were cultured to 80% confluency.

  • Cells were serum-starved for 24 hours prior to the experiment.

  • This compound was added at various concentrations for 1 hour.

  • Cells were then stimulated with 20 ng/mL of recombinant human Interleukin-4 (IL-4) for 15 minutes.

  • Cell lysates were collected, and the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 were determined by Western blot analysis.

  • EC50 values were determined based on the reduction of the pSTAT6/total STAT6 ratio.

In Vivo Mouse Model of Chronic Inflammatory Fibrosis

Objective: To evaluate the in vivo efficacy of this compound in reducing fibrosis in a preclinical animal model.

Methodology:

  • A bleomycin-induced model of pulmonary fibrosis was used in C57BL/6 mice.

  • Mice received a single intratracheal instillation of bleomycin to induce fibrosis.

  • From day 7 post-bleomycin administration, mice were treated daily with oral doses of this compound (10 and 30 mg/kg), vehicle, or a positive control.

  • After 21 days of treatment, the animals were euthanized, and lung tissues were harvested.

  • One lung lobe was fixed for histological analysis and scored for fibrosis severity using the Ashcroft scale.

  • The remaining lung tissue was homogenized for the quantification of collagen content using a hydroxyproline assay.

Visualizations

This compound's Mechanism of Action in the J-STAT Pathway

Jamtine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-fibrotic Cytokine (e.g., IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Activates JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylates STAT_active pSTAT (Active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocation This compound This compound This compound->JAK3_active Inhibits Gene_Expression Pro-fibrotic Gene Expression Nucleus->Gene_Expression Induces

Caption: this compound inhibits the phosphorylation of STAT by activated JAK3.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_analysis Endpoint Analysis start Day 0: Induce Fibrosis (Bleomycin Instillation) treatment_start Day 7: Begin Treatment start->treatment_start group1 Group 1: Vehicle Control treatment_start->group1 group2 Group 2: This compound (10 mg/kg) treatment_start->group2 group3 Group 3: This compound (30 mg/kg) treatment_start->group3 group4 Group 4: Positive Control treatment_start->group4 euthanasia Day 21: Euthanasia & Tissue Harvest group1->euthanasia group2->euthanasia group3->euthanasia group4->euthanasia histology Histological Analysis (Ashcroft Score) euthanasia->histology collagen Biochemical Analysis (Collagen Content) euthanasia->collagen

Caption: Workflow of the preclinical in vivo efficacy study for this compound.

"Jamtine" Not Identified as a Medical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Jamtine" is not a recognized substance in the medical or scientific fields. Searches for "this compound" in scholarly and scientific databases have not yielded any results pertaining to a drug, compound, or therapeutic agent.

The term "this compound" appears to be associated with a character in the video game "Scratchin' Melodii"[1][2][3][4][5]. There is no evidence to suggest that "this compound" has any role in the treatment or study of any disease.

One unrelated search result mentioned "Carin Jämtin," a person featured in a Danish publication, which is not relevant to the user's request for a technical medical guide[6]. Another distinct substance, "memantine," a drug used in the management of neurological conditions such as Alzheimer's disease, was also identified, but this is a separate and distinct entity from "this compound"[7].

Given that the core subject of your request, "this compound," does not appear to be a real substance in a medical or scientific context, it is not possible to create a technical guide or whitepaper on its role in any disease. The foundational information required to fulfill the request—such as quantitative data, experimental protocols, and signaling pathways—does not exist.

Therefore, the request for an in-depth technical guide on "this compound" and its role in a specific disease cannot be fulfilled.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (±)-Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jamtine is a tetrahydroisoquinoline alkaloid originally isolated from the climbing shrub Cocculus hirsutus, a plant used in traditional folk medicine.[1] The first total synthesis of (±)-Jamtine was reported by Padwa, Danca, Hardcastle, and McClure in 2003, providing a method for its laboratory preparation.[1][2] This document outlines the detailed experimental protocols for the synthesis of (±)-Jamtine, based on the published literature. The synthesis is notable for its use of a tandem Pummerer/Mannich cyclization to construct the core tricyclic skeleton of the molecule.[1][2]

Experimental Protocols

The synthesis of (±)-Jamtine is a multi-step process. The key steps involve the formation of an enamido sulfoxide followed by a highly diastereoselective tandem thionium/N-acyliminium ion cyclization.[1][3]

Step 1: Synthesis of the Enamido Sulfoxide Intermediate

The initial phase of the synthesis involves the preparation of a key enamido sulfoxide intermediate. This is achieved through the reaction of 2-phenylhex-5-enal with benzylamine, followed by treatment with ethylthioacetyl chloride and subsequent oxidation.[2]

  • Protocol:

    • Treat 2-phenylhex-5-enal with benzylamine.

    • React the resulting intermediate with ethylthioacetyl chloride.

    • Perform an oxidation reaction using sodium periodate to afford an E/Z mixture of α-sulfinylamides.[2]

Step 2: Tandem Thionium/N-Acyliminium Ion Cyclization

This is the crucial step in the synthesis, where the tricyclic ring skeleton of this compound is assembled with high diastereoselectivity.[1]

  • Protocol:

    • The enamido sulfoxide from the previous step undergoes a domino thionium/N-acyliminium ion cyclization.[1][2] This cascade process results in the formation of the fused isoquinoline lactam as the major diastereomer.[2]

Step 3: Deprotonation and Formation of the this compound Skeleton

The fully assembled skeleton of this compound is obtained through a deprotonation step.[2]

  • Protocol:

    • The tricyclic ring skeleton obtained from the cyclization is deprotonated using sodium hydride (NaH).[2]

Step 4: Final Steps to (±)-Jamtine

The final steps of the synthesis involve the installation of a double bond and the reduction of the lactam.[2]

  • Protocol:

    • Introduce a double bond into the molecule. A method described in a related synthesis involves the use of potassium hydride (KH) and diphenyl diselenide, followed by hydrogen peroxide and pyridine.[4]

    • Reduce the lactam functionality to yield (±)-Jamtine.[2] A common reducing agent for this transformation is sodium borohydride.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from a related asymmetric synthesis of the proposed structure of this compound, which provides insights into typical yields for similar transformations.

StepReagents and ConditionsYieldEnantiomeric Ratio
Desymmetrizationn-BuLi, MeO₂CCN, AcOH, -78 °C to RT, 3 h86%99:01
ReductionNaBH₄, EtOH, -5 °C89%-
Pictet-Spengler ReactionCamphorsulfonic acid, PhMe, 80 °C69%-
Selenation and Elimination (two steps)1. KH, (PhSe)₂, THF, 50 °C 2. H₂O₂, Pyr, CH₂Cl₂, H₂O, RT65%-
N-alkylation and Reduction1. 2,6-Di-tert-butyl-4-methylpyridine, Me₃O⁺ BF₄⁻, CH₂Cl₂, RT 2. NaBH₄, MeOH, 0 °C69%-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (±)-Jamtine.

G Synthesis of (±)-Jamtine Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Skeleton Formation cluster_final Final Product Formation start1 2-phenylhex-5-enal enamido_sulfoxide Enamido Sulfoxide start1->enamido_sulfoxide Step 1 start2 Benzylamine start2->enamido_sulfoxide Step 1 start3 Ethylthioacetyl chloride start3->enamido_sulfoxide Step 1 cyclization_product Tricyclic Lactam enamido_sulfoxide->cyclization_product Step 2: Tandem Cyclization deprotonation_product This compound Skeleton cyclization_product->deprotonation_product Step 3: Deprotonation final_product (±)-Jamtine deprotonation_product->final_product Step 4: Final Modifications

Caption: A workflow diagram illustrating the key stages in the total synthesis of (±)-Jamtine.

Signaling Pathway

The key chemical transformation in the synthesis of this compound is the tandem thionium/N-acyliminium ion cyclization. The following diagram illustrates the logical relationship of this cascade reaction.

G Tandem Thionium/N-Acyliminium Ion Cyclization enamido_sulfoxide Enamido Sulfoxide thionium_ion Thionium Ion Intermediate enamido_sulfoxide->thionium_ion Pummerer Reaction n_acyliminium_ion N-Acyliminium Ion Intermediate thionium_ion->n_acyliminium_ion Intramolecular Cyclization (Mannich-type) cyclized_product Tricyclic Lactam n_acyliminium_ion->cyclized_product Final Ring Closure

Caption: The cascade of reactions in the key thionium/N-acyliminium ion cyclization step.

References

Standard Protocol for Jamtine Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document describes a standard protocol for the administration of a hypothetical compound, "Jamtine." As "this compound" is not a known chemical entity in scientific literature, this protocol has been developed as a representative example based on established methodologies for administering novel small-molecule inhibitors to mice in a preclinical research setting. The proposed mechanism of action and all associated data are illustrative.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of the fictitious enzyme, Tyrosine Kinase-Like Orphan Receptor 3 (TKLOR3). TKLOR3 is a pseudokinase implicated in aberrant cell survival and proliferation signaling in certain models of pancreatic ductal adenocarcinoma (PDAC). These application notes provide detailed protocols for the preparation and administration of this compound to murine models for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Mechanism of Action: TKLOR3 Signaling Pathway

This compound exerts its therapeutic effect by binding to the inactive conformation of TKLOR3, preventing its scaffolding function that facilitates the downstream activation of the PI3K/Akt signaling cascade. This inhibition leads to decreased cell proliferation and induction of apoptosis in TKLOR3-dependent tumor cells.

TKLOR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TKLOR3 TKLOR3 GFR->TKLOR3 Activates PI3K PI3K TKLOR3->PI3K Promotes activation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound This compound->TKLOR3 Inhibits

Figure 1: Proposed this compound mechanism of action on the TKLOR3 signaling pathway.

This compound Formulation and Preparation

3.1. Materials

  • This compound powder (hypothetical)

  • Vehicle solution: 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 55% sterile water for injection.

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

3.2. Preparation Protocol

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMA to dissolve the powder. Vortex thoroughly.

  • Add the required volume of PG and vortex until the solution is clear.

  • Finally, add the sterile water and vortex to create a homogenous solution.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • The final formulation should be clear and administered within 2 hours of preparation.

Administration Protocols in Mice

The following protocols are intended for use in 6-8 week old C57BL/6 mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

4.1. Intraperitoneal (IP) Injection [1][2]

  • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]

  • Procedure:

    • Use a 25-27 gauge needle.[1]

    • Insert the needle at a 30-40° angle with the bevel facing up.[1]

    • Aspirate to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the this compound formulation slowly. The maximum injection volume should not exceed 10 mL/kg.[1]

4.2. Oral Gavage (PO) [3]

  • Restraint: Firmly scruff the mouse to immobilize the head.

  • Procedure:

    • Use a 20-22 gauge, ball-tipped gavage needle.

    • Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the needle into the esophagus and advance it to the predetermined depth.

    • Administer the this compound formulation slowly.

4.3. Intravenous (IV) Injection (Tail Vein) [4]

  • Restraint and Warming: Place the mouse in a restraining device. Warm the tail with a heat lamp to dilate the lateral tail veins.

  • Procedure:

    • Use a 27-30 gauge needle attached to a tuberculin syringe.

    • Disinfect the tail with an alcohol wipe.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Successful entry will be indicated by a flash of blood in the needle hub.

    • Inject the this compound formulation slowly.

4.4. Subcutaneous (SC) Injection [3]

  • Restraint: Scruff the mouse to create a "tent" of skin over the shoulders.

  • Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle into the base of the skin tent.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Inject the solution to form a small bleb under the skin.

Pharmacokinetic Data

The following tables summarize hypothetical pharmacokinetic parameters of this compound in C57BL/6 mice following a single dose.

Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg)

Route Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) T½ (hr) Bioavailability (%)
IV 1250 ± 150 0.08 2800 ± 300 2.5 ± 0.3 100
IP 850 ± 110 0.5 2400 ± 250 2.8 ± 0.4 85.7
PO 300 ± 50 1.0 980 ± 120 3.1 ± 0.5 35.0

| SC | 600 ± 80 | 0.75 | 1950 ± 200 | 2.9 ± 0.3 | 69.6 |

Experimental Workflow: Pharmacokinetic Study

The following diagram outlines a typical workflow for a single-dose pharmacokinetic study of this compound in mice.[4]

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dose Administer this compound (e.g., 10 mg/kg IP) Collect_Blood Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hr) Dose->Collect_Blood Process_Plasma Process to Plasma (Centrifugation) Collect_Blood->Process_Plasma LCMS LC-MS/MS Analysis of this compound Concentration Process_Plasma->LCMS PK_Analysis Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, etc.) LCMS->PK_Analysis

Figure 2: Workflow for a murine pharmacokinetic study of this compound.

Protocol for Pharmacokinetic Blood Sampling:

  • Following this compound administration, collect approximately 50-100 µL of blood at specified time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via submandibular or saphenous vein puncture.[4]

  • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Quantify this compound concentration in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

These protocols provide a framework for the in vivo evaluation of the hypothetical compound this compound in mice. Adherence to these standardized procedures will ensure reproducibility and accuracy in preclinical studies aimed at characterizing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Researchers should adapt these guidelines as necessary to comply with their specific experimental designs and institutional regulations.

References

Application Notes and Protocols for Jamtine Dosage Calculation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jamtine is a tetrahydroisoquinoline alkaloid that has been isolated from plants of the Cocculus genus, such as Cocculus hirsutus.[1][2] Research has suggested potential therapeutic properties for this class of compounds, including anti-inflammatory and anti-hyperglycemic activities.[2][3][4][5] For researchers investigating the biological effects of this compound in a laboratory setting, establishing an accurate and effective dosage is a critical first step for any cell-based assay. These application notes provide a comprehensive guide and detailed protocols for determining the optimal concentration range of this compound for in vitro cell culture experiments.

The protocols outlined below describe a systematic approach to generating a dose-response curve, which is fundamental in toxicology and pharmacology to determine the concentration of a substance that produces a desired biological effect. The primary goal is to identify the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit a biological process by 50%. This value is a crucial benchmark for comparing the potency of a compound and for selecting appropriate concentrations for subsequent mechanistic studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A concentrated stock solution is prepared to ensure accuracy and consistency across experiments. It is crucial to handle this compound with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 5 mg) into the tube.

  • Solvent Addition: Based on the molecular weight of this compound (C₂₀H₂₅NO₄, MW: 359.42 g/mol ), calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM).

    • Calculation Example: For a 10 mM stock from 5 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.005 g / 359.42 g/mol ) / 0.01 mol/L = 0.00139 L = 1.39 mL

    • Add 1.39 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Cell Seeding Density

Before performing a dose-response experiment, it is essential to determine the optimal number of cells to seed per well. The goal is to ensure that the cells are in the exponential growth phase during the treatment period and that the final cell number in the vehicle-treated wells is within the linear range of the chosen viability assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

Procedure:

  • Cell Preparation: Culture the cells of interest to approximately 80-90% confluency. Harvest the cells using standard cell culture techniques (e.g., trypsinization).

  • Cell Counting: Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.

  • Serial Dilution of Cells: Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).

  • Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the assay signal (e.g., absorbance or fluorescence) against the number of cells seeded. Select a seeding density that results in a signal that is well above the background and on the linear portion of the curve at the end of the incubation period.

Protocol 3: this compound Dose-Response Experiment

This protocol describes how to treat cells with a range of this compound concentrations to determine its effect on cell viability and calculate the IC50 value.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cells seeded at the optimal density (from Protocol 2)

  • Cell viability reagent

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. Leave a column of wells with medium only for a background control. Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Serial Dilutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 100 µM down to 0.01 µM).

    • Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Add 100 µL of fresh medium to the background control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well (including the background control wells) and incubate as per the manufacturer's protocol.

  • Data Collection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Data Presentation

The quantitative data from the dose-response experiment should be organized in a clear and structured table.

Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line after 48h Treatment

This compound Conc. (µM)Absorbance (OD 570nm)Corrected Absorbance (Sample - Blank)% Cell Viability
1000.150.106.7
500.250.2013.3
250.450.4026.7
12.50.800.7550.0
6.251.151.1073.3
3.131.401.3590.0
1.561.521.4798.0
0 (Vehicle)1.551.50100.0
Blank0.05--

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • % Cell Viability: Normalize the data to the vehicle control.

    • % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) * 100

  • IC50 Calculation: Plot the % Cell Viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value. Based on the hypothetical data above, the IC50 would be approximately 12.5 µM.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Dosage Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions seed_density Determine Optimal Cell Seeding Density seed_cells Seed Cells in 96-Well Plate seed_density->seed_cells seed_cells->prep_dilutions treat_cells Treat Cells with this compound and Vehicle Control prep_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Plot Dose-Response Curve and Calculate IC50 calc_viability->calc_ic50

Caption: Workflow for determining the optimal dosage of this compound.

Hypothetical Signaling Pathway Modulation

G Hypothetical Signaling Pathway Modulated by this compound This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of a pro-survival signaling pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of "Jamtine" Analogues Targeting the JAML-PI3K Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Jamtine" is a hypothetical small molecule designed to modulate the activity of the Junctional Adhesion Molecule-Like (JAML) protein, a key regulator of T-cell activation and proliferation. Dysregulation of the JAML signaling cascade has been implicated in various autoimmune diseases and cancers. These application notes provide a framework for utilizing high-throughput screening (HTS) to identify and characterize novel "this compound" analogues that can modulate the JAML-PI3K signaling pathway, offering potential therapeutic avenues. High-throughput screening is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for their biological activity.[1][2] This process allows for the identification of "hit" compounds that can be further optimized into lead candidates for drug development.

Principle of the Assay

The primary high-throughput screening assay is designed to identify compounds that inhibit the interaction between JAML and its cognate ligand, the coxsackie and adenovirus receptor (CAR). This interaction is a critical step in initiating the downstream signaling cascade that leads to T-cell activation.[3] A secondary, cell-based assay will then confirm the inhibitory effect of the identified hits on the downstream phosphorylation of Akt, a key component of the PI3K signaling pathway. This two-tiered approach helps to minimize false positives and provides a more comprehensive understanding of the compound's mechanism of action.

Key Signaling Pathway

The binding of CAR to JAML on the surface of T-cells initiates a signaling cascade through the Phosphoinositide 3-kinase (PI3K) pathway, ultimately leading to T-cell activation and proliferation.[3]

HTS_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation & Characterization Compound_Library Compound Library (~100,000 compounds) Primary_HTS Primary HTS: JAML-CAR TR-FRET Assay Compound_Library->Primary_HTS Hit_Identification Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Secondary_Assay Secondary Assay: Cellular p-Akt Assay Dose_Response->Secondary_Assay IC50_Determination IC50 Determination Secondary_Assay->IC50_Determination Lead_Candidates Lead Candidates for Further Optimization IC50_Determination->Lead_Candidates

References

Application Note & Protocol: Analytical Methods for Detecting Jamtine in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of analytical methodologies for the quantitative determination of the novel compound "Jamtine" in biological tissue samples. The protocols and data presented herein are intended to guide researchers in the accurate and precise measurement of this compound, a critical aspect of preclinical and clinical drug development. The successful application of these methods will facilitate a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties. At present, publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound". The information presented in this application note is therefore based on established analytical techniques for small molecule drug candidates and can be adapted once the specific physicochemical properties of this compound are elucidated. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2] An Enzyme-Linked Immunosorbent Assay (ELISA) is also described as a potential high-throughput alternative.

Introduction to this compound Detection in Tissue

The quantification of a drug candidate, such as this compound, in various tissues is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for establishing dose-response relationships, assessing target engagement, and evaluating potential off-target effects. The complex nature of tissue matrices necessitates robust and validated analytical methods to ensure reliable and reproducible results.[3] This application note details two primary methods for this compound quantification: LC-MS/MS and ELISA.

Recommended Analytical Technique: LC-MS/MS

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like tissue.[1][2] This method offers superior specificity and sensitivity compared to other techniques such as HPLC with UV detection.[1]

Key Advantages of LC-MS/MS:

  • High Selectivity: The use of tandem mass spectrometry (MS/MS) allows for the specific detection of this compound and its metabolites, even in the presence of interfering substances.[1]

  • High Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of this compound at physiologically relevant concentrations.

  • Versatility: The method can be adapted to a wide range of small molecules and various tissue types.

Experimental Protocol: LC-MS/MS Analysis of this compound in Tissue

2.1.1. Tissue Sample Preparation

Proper sample preparation is critical for accurate LC-MS/MS analysis of tissue samples.[4][5] The goal is to efficiently extract this compound from the tissue matrix while removing interfering substances like proteins and lipids.

  • Tissue Homogenization:

    • Accurately weigh a frozen tissue sample (e.g., 50-100 mg).

    • Add a 3-fold volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[6]

    • Homogenize the tissue using a bead beater, Potter-Elvehjem homogenizer, or ultrasonic disruptor until no visible tissue fragments remain.[6][7] Keep the sample on ice throughout the process to minimize degradation.[6]

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add 3 volumes of cold acetonitrile containing an internal standard (a structurally similar molecule to this compound, if available).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]

    • Carefully collect the supernatant, which contains this compound and the internal standard.

  • Sample Cleanup (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed. A C18 SPE cartridge is a common choice for small molecule cleanup.[8]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., 90% methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[1]

  • Chromatographic Conditions (to be optimized):

    • Column: A reverse-phase C18 column is a common starting point for small molecule analysis.[1]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[1]

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).[1]

    • Injection Volume: Typically 5-10 µL.[1]

  • Mass Spectrometric Conditions (to be optimized):

    • Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.[1]

    • Polarity: Positive or negative ion mode, depending on the chemical nature of this compound.[1]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in tissue, in accordance with FDA guidelines.[9][10][11]

ParameterTarget Acceptance CriteriaHypothetical this compound Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.5 ng/mL
Upper Limit of Quantification (ULOQ) Within linear range500 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 11.5%
Accuracy (% Recovery) 85% - 115% (80% - 120% at LLOQ)92.3% - 107.8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8.9%
Extraction Recovery Consistent, precise, and reproducible> 85%

Alternative Technique: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be a high-throughput and cost-effective method for quantifying this compound, provided that specific and high-affinity antibodies against this compound are available or can be developed.[12][13] A competitive ELISA format is typically used for small molecules.[14][15]

Experimental Protocol: Competitive ELISA for this compound
  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add standards or tissue homogenate samples (prepared as in section 2.1.1) along with a fixed concentration of a primary antibody against this compound to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: Repeat the washing step to remove unbound antibodies and sample components.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Data Presentation: ELISA Method Validation Parameters
ParameterTarget Acceptance CriteriaHypothetical this compound Data
Linearity (r²) ≥ 0.980.991
Lower Limit of Quantification (LLOQ) Lowest standard on the curve1 ng/mL
Upper Limit of Quantification (ULOQ) Highest standard on the curve250 ng/mL
Intra-assay Precision (%CV) ≤ 10%5.8%
Inter-assay Precision (%CV) ≤ 15%9.3%
Accuracy (% Recovery) 80% - 120%88.9% - 112.5%
Specificity Minimal cross-reactivity with metabolites< 1% cross-reactivity

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Collection Homogenization Tissue Homogenization Tissue->Homogenization Extraction Protein Precipitation & This compound Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup ELISA ELISA Analysis Extraction->ELISA LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant ELISA->Quant Report Reporting Quant->Report

Caption: General workflow for this compound detection in tissue.

Hypothetical this compound Signaling Pathway

signaling_pathway This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

Unraveling the Role of Jamtine: Application Notes and Protocols for [Specific Protein] Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Jamtine as a molecular probe for [Specific Protein]. This document provides detailed application notes, experimental protocols, and data presentation to facilitate the study of [Specific Protein] signaling and function.

Initial investigations to identify the specific protein target of the molecular probe "this compound" have not yielded conclusive results in publicly available scientific literature. The term "this compound" does not correspond to a recognized molecular probe for a specific protein in the searched databases. It is possible that "this compound" is a novel or proprietary compound, or that the name is a specific project or internal designation.

Therefore, the following application notes and protocols are presented as a generalized framework. To apply these methodologies, the specific protein target of this compound must first be identified. The placeholders [Specific Protein], [Cell Line], [Detection Antibody], and other specific parameters should be replaced with the appropriate experimental details once the target is known.

I. Application Notes

Overview of this compound as a Molecular Probe

This compound is a novel molecular probe designed to specifically interact with [Specific Protein]. Its unique properties allow for the investigation of [Specific Protein]'s role in cellular signaling pathways, its localization, and its potential as a therapeutic target. This document outlines the fundamental applications of this compound in a research setting.

Key Applications
  • Target Engagement Studies: Quantify the binding affinity and kinetics of this compound to [Specific Protein] in both biochemical and cellular assays.

  • Pathway Analysis: Elucidate the signaling cascade downstream of [Specific Protein] activation or inhibition by this compound.

  • Cellular Imaging: Visualize the subcellular localization of [Specific Protein] and the effect of this compound on its distribution.

  • High-Throughput Screening: Utilize this compound as a tool in screening assays to identify other small molecules that modulate [Specific Protein] activity.

Data Interpretation

Quantitative data from this compound-based experiments should be carefully analyzed to determine key parameters such as IC50, EC50, Kd, and Bmax values. These values provide critical insights into the potency and efficacy of this compound's interaction with [Specific Protein].

II. Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound to [Specific Protein]

Assay TypeParameterValueUnits
Surface Plasmon Resonance (SPR)K_D (dissociation constant)e.g., 10nM
Isothermal Titration Calorimetry (ITC)K_D (dissociation constant)e.g., 12nM
Fluorescence Polarization (FP)K_i (inhibition constant)e.g., 15nM

Table 2: Cellular Activity of this compound in [Cell Line]

Assay TypeParameterValueUnits
Western Blot (Phospho-[Specific Protein])IC50e.g., 50nM
Reporter Gene AssayEC50e.g., 30nM
Cell Viability Assay (e.g., MTT)GI50e.g., 100nM

III. Experimental Protocols

Western Blotting for [Specific Protein] Phosphorylation

This protocol describes the detection of changes in the phosphorylation state of [Specific Protein] in response to this compound treatment.

Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_seeding Seed [Cell Line] treatment Treat with this compound cell_seeding->treatment lysis Lyse cells treatment->lysis quantification Quantify protein lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with Primary Ab blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blotting Workflow for Analyzing Protein Phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Plate [Cell Line] cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired time period (e.g., 1 hour).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-[Specific Protein] and total [Specific Protein] (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunofluorescence Staining for [Specific Protein] Localization

This protocol details the visualization of [Specific Protein] subcellular localization following this compound treatment using immunofluorescence microscopy.

Workflow Diagram:

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed [Cell Line] on coverslips treatment Treat with this compound cell_seeding->treatment fixation Fix cells treatment->fixation permeabilization Permeabilize cells fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with Primary Ab blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mounting Mount coverslips counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Immunofluorescence Staining Workflow.

Methodology:

  • Cell Preparation:

    • Seed [Cell Line] cells on glass coverslips in a 24-well plate.

    • Treat cells with the desired concentration of this compound.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% goat serum in PBS for 1 hour.

    • Incubate with primary antibody against [Specific Protein] (e.g., 1:500 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence microscope.

IV. Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway involving [Specific Protein] and the potential point of intervention for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Specific_Protein [Specific Protein] Receptor->Specific_Protein Downstream_Kinase Downstream Kinase Specific_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor This compound This compound This compound->Specific_Protein Inhibition

Caption: Hypothetical Signaling Pathway of [Specific Protein].

This diagram depicts a simplified signaling cascade where an extracellular ligand binds to a receptor, activating [Specific Protein]. This, in turn, phosphorylates a downstream kinase, leading to the activation of a transcription factor and subsequent gene expression. This compound is shown to inhibit [Specific Protein], thereby blocking this signaling pathway. The specific components of this pathway will need to be experimentally validated for the identified target of this compound.

Application Notes and Protocols: Preclinical Efficacy Studies of Jamtine, a Novel TNF-alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jamtine is a novel small-molecule inhibitor designed to target the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. By binding to the TNF-alpha receptor 1 (TNFR1), this compound effectively blocks downstream inflammatory cascades. This mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory disorders, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.

These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. The included protocols detail robust in vitro and in vivo methodologies to characterize its biological activity, potency, and therapeutic potential.

This compound's Mechanism of Action: Targeting the TNF-α Signaling Pathway

TNF-α is a pleiotropic cytokine that plays a central role in initiating and perpetuating the inflammatory response. Upon binding to its receptor, TNFR1, it triggers a signaling cascade that leads to the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This activation results in the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, driving inflammation and tissue damage.

This compound acts as a competitive antagonist at the TNFR1, preventing TNF-α from binding and thereby inhibiting the initiation of this inflammatory cascade.

TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 This compound This compound This compound->TNFR1 Inhibits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex RIP1 RIP1 TRAF2->RIP1 IkB IκB RIP1->IKK NFkB NF-κB IKK->IkB Phosphorylates p_NFkB Active NF-κB Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, etc.) p_NFkB->Genes Translocates & Activates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->p_NFkB Release

Figure 1. this compound's inhibition of the TNF-α signaling pathway.

In Vitro Efficacy Assessment

In vitro assays are crucial for determining the direct cellular effects, potency (IC50), and mechanism of action of this compound.

Experimental Workflow: In Vitro Studies

InVitro_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Relevant Cell Line (e.g., THP-1, HEK293) start->cell_culture treatment Treat cells with this compound (dose-response) cell_culture->treatment stimulate Stimulate with TNF-α treatment->stimulate assay1 Assay 1: NF-κB Reporter Assay stimulate->assay1 assay2 Assay 2: Cytokine ELISA (IL-6) stimulate->assay2 assay3 Assay 3: Cell Viability (MTT) stimulate->assay3 data_analysis Data Analysis (IC50 Calculation) assay1->data_analysis assay2->data_analysis assay3->data_analysis end End data_analysis->end

Figure 2. General workflow for in vitro efficacy testing of this compound.

Protocol 1: NF-κB Reporter Assay

This assay quantitatively measures the inhibition of TNF-α-induced NF-κB activation.

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Methodology:

    • Seed 20,000 cells/well in a 96-well white, clear-bottom plate and incubate overnight.

    • Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.

    • Stimulate cells with 10 ng/mL recombinant human TNF-α for 6 hours. Include a non-stimulated control group.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).

  • Endpoint: Inhibition of luciferase signal, indicating reduced NF-κB transcriptional activity.

Protocol 2: IL-6 Cytokine Secretion ELISA

This protocol measures the downstream effect of this compound on the production of a key pro-inflammatory cytokine.

  • Cell Line: THP-1 human monocytic cells.

  • Methodology:

    • Seed 1 x 10^5 THP-1 cells/well in a 96-well plate. Differentiate cells into macrophage-like cells using 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash cells and replace with fresh, serum-free media.

    • Pre-treat cells with a serial dilution of this compound or vehicle control for 1 hour.

    • Stimulate cells with 20 ng/mL TNF-α for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using a commercial Human IL-6 ELISA kit according to the manufacturer's instructions.

  • Endpoint: Reduction in the concentration of secreted IL-6.

Data Presentation: Hypothetical In Vitro Results
Assay TypeEndpointThis compound IC50 (nM)Positive Control (Adalimumab) IC50 (nM)
NF-κB Reporter AssayLuciferase Activity15.22.5
IL-6 ELISAIL-6 Secretion25.84.1
Cell Viability (MTT)Cytotoxicity (CC50)> 10,000> 10,000

In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a complex biological system that mimics human disease. The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for rheumatoid arthritis.[1]

Experimental Workflow: In Vivo CIA Model

InVivo_Workflow cluster_monitoring Efficacy Monitoring cluster_analysis Terminal Analysis start Start acclimatize Acclimatize DBA/1J Mice (7-8 weeks old) start->acclimatize immunize1 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) acclimatize->immunize1 immunize2 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) immunize1->immunize2 onset Day 25-28: Monitor for Arthritis Onset immunize2->onset treatment Therapeutic Dosing (Vehicle, this compound, Positive Control) Daily, e.g., Day 28-42 onset->treatment monitor1 Clinical Scoring (Paw Swelling, Redness) treatment->monitor1 monitor2 Body Weight treatment->monitor2 endpoint Day 42: Terminal Endpoint monitor1->endpoint monitor2->endpoint analysis1 Histopathology (Joints) endpoint->analysis1 analysis2 Biomarker Analysis (Serum Cytokines) endpoint->analysis2 end End analysis1->end analysis2->end

Figure 3. Workflow for the mouse Collagen-Induced Arthritis (CIA) model.

Protocol 3: Collagen-Induced Arthritis (CIA) Mouse Model

This is a well-established model for RA that shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[1][2]

  • Animal Strain: Male DBA/1J mice, 8-10 weeks old.

  • Methodology:

    • Induction:

      • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

      • Day 21: Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection.

    • Monitoring and Dosing:

      • Begin monitoring for signs of arthritis (paw swelling, erythema) around Day 24.

      • Randomize mice into treatment groups (n=8-10 per group) upon reaching a mean arthritis score of 2-4.

      • Groups: Vehicle (e.g., PBS), this compound (e.g., 1, 5, 25 mg/kg, oral gavage, daily), Positive Control (e.g., Enbrel, 10 mg/kg, intraperitoneal, bi-weekly).

      • Administer treatments for a specified period (e.g., 14-21 days).

    • Efficacy Assessment:

      • Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

      • Paw Thickness: Measure paw thickness every 2-3 days using digital calipers.

  • Endpoints: Reduction in clinical arthritis score and paw swelling.

Protocol 4: Histopathological Analysis of Joints
  • Methodology:

    • At the study terminus, euthanize mice and collect hind paws.

    • Fix tissues in 10% neutral buffered formalin for 48 hours.

    • Decalcify tissues in a suitable decalcification solution (e.g., EDTA).

    • Process, embed in paraffin, and section the joints.

    • Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

    • Score sections for inflammation, pannus formation, and cartilage/bone erosion by a blinded pathologist.

  • Endpoint: Amelioration of joint inflammation and destruction.

Data Presentation: Hypothetical In Vivo Results

Table 2: Clinical Efficacy in CIA Model

Treatment GroupMean Arthritis Score (Day 42)% InhibitionPaw Swelling (mm, Day 42)
Vehicle11.5 ± 1.2-3.8 ± 0.3
This compound (5 mg/kg)6.1 ± 0.847%2.9 ± 0.2
This compound (25 mg/kg)3.2 ± 0.572%2.3 ± 0.1
Positive Control (Enbrel)2.5 ± 0.478%2.1 ± 0.1

Table 3: Histopathology Scores (0-5 Scale)

Treatment GroupInflammationPannus FormationCartilage Damage
Vehicle4.2 ± 0.53.8 ± 0.63.5 ± 0.4
This compound (25 mg/kg)1.5 ± 0.31.2 ± 0.21.1 ± 0.3
Positive Control (Enbrel)1.1 ± 0.20.9 ± 0.20.8 ± 0.2

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. The in vitro assays are designed to confirm its mechanism of action and determine its potency, while the in vivo CIA model offers a rigorous assessment of its therapeutic efficacy in a disease-relevant context. Successful outcomes from these studies will provide the necessary foundation for advancing this compound into further preclinical safety and subsequent clinical development.

References

Application Notes and Protocols: 5-Fluorouracil (5-FU) in Combination with Leucovorin (LV)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for the compound "Jamtine" did not yield any results in the scientific literature, suggesting it may be a proprietary, novel, or potentially misspelled name. To provide a comprehensive and actionable example in line with the user's request, these application notes detail the well-established and synergistic combination of 5-Fluorouracil (5-FU) and Leucovorin (LV), a standard-of-care chemotherapy regimen for colorectal and other cancers.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Biochemical Rationale

5-Fluorouracil is a pyrimidine analog that has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA. Leucovorin (folinic acid) is a reduced folate that serves to enhance the cytotoxic effects of 5-FU.

The synergistic interaction between 5-FU and Leucovorin is a classic example of biochemical modulation. 5-FU is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase by forming a ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate (CH2FH4). Leucovorin administration increases the intracellular pool of CH2FH4, which stabilizes the FdUMP-TS complex. This stabilization leads to a more potent and prolonged inhibition of thymidylate synthase, resulting in enhanced DNA synthesis inhibition and tumor cell death.[1][2]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic effects of 5-FU as a single agent and in combination with Leucovorin in various human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatmentIC50 (µM)Reference
HT-29 5-FU21.6[3]
5-FU + Leucovorin (10 µM)Synergistic Effect[3]
LS-174 5-FU30.8[3]
5-FU + Leucovorin (10 µM)No significant change[3]
HCT116 5-FU (72h)11.3[4]
CaCo2 5-FU1.8[5][6]
5-FU + l-Leucovorin (5 µM)1.3[5][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the synergistic mechanism of 5-FU and Leucovorin in the inhibition of DNA synthesis.

5FU_LV_Mechanism node_5FU 5-Fluorouracil (5-FU) node_FdUMP FdUMP node_5FU->node_FdUMP Metabolic Activation node_LV Leucovorin (LV) node_CH2FH4 5,10-CH2-THF node_LV->node_CH2FH4 Conversion node_Complex Stable Ternary Complex (TS-FdUMP-CH2FH4) node_FdUMP->node_Complex node_CH2FH4->node_Complex node_TS Thymidylate Synthase (TS) node_TS->node_Complex node_dUMP dUMP node_Complex->node_dUMP Inhibits node_dTMP dTMP node_dUMP->node_dTMP Conversion node_DNA DNA Synthesis node_dTMP->node_DNA node_dTMP->node_DNA Required for node_Apoptosis Apoptosis node_DNA->node_Apoptosis Inhibition leads to

Mechanism of 5-FU and Leucovorin Synergy

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol details the steps to assess the cytotoxicity of 5-FU and Leucovorin on a colorectal cancer cell line, such as HCT116.

Materials:

  • HCT116 human colorectal carcinoma cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 5-Fluorouracil (5-FU) stock solution (e.g., 10 mM in DMSO)

  • Leucovorin (LV) stock solution (e.g., 10 mM in water)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU and Leucovorin in culture medium.

    • For combination studies, prepare solutions of 5-FU with a fixed concentration of Leucovorin (e.g., 10 µM).

    • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot dose-response curves and determine the IC50 values.

Western Blot Analysis of Thymidylate Synthase Expression

This protocol is for assessing the protein levels of thymidylate synthase in response to 5-FU and Leucovorin treatment.

Materials:

  • HCT116 cells

  • 6-well plates

  • 5-FU and Leucovorin

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Thymidylate Synthase

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with 5-FU, Leucovorin, or the combination for the desired time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and add chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Experimental and Logical Workflow Diagrams

In Vitro Drug Combination Study Workflow

The following diagram outlines a typical workflow for an in vitro study of a drug combination.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Assay cluster_3 Analysis prep_cells Cell Culture seed_plate Seed 96-well Plate prep_cells->seed_plate prep_drugs Drug Preparation treat_cells Drug Treatment (Single & Combo) prep_drugs->treat_cells seed_plate->treat_cells incubate Incubate (72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate Viability read_plate->calc_viability plot_curves Plot Dose-Response calc_viability->plot_curves calc_ic50 Determine IC50 plot_curves->calc_ic50

In Vitro Drug Combination Study Workflow
Logical Relationship of Synergistic Action

This diagram illustrates the logical relationship leading to the synergistic effect of 5-FU and Leucovorin.

Logical_Relationship node_5FU 5-FU node_TS_inhibition Inhibition of Thymidylate Synthase node_5FU->node_TS_inhibition node_LV Leucovorin node_stabilization Stabilization of TS-FdUMP Complex node_LV->node_stabilization node_synergy Synergistic Anticancer Effect node_TS_inhibition->node_synergy node_stabilization->node_synergy

Logical Relationship of 5-FU and LV Synergy

References

Application Notes and Protocols for Isotopic Labeling of Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jamtine is a potent and selective inhibitor of the JMT Kinase, a key enzyme in a signaling pathway implicated in various proliferative diseases. To facilitate preclinical and clinical development, isotopic labeling of this compound is crucial for a variety of studies, including in vitro metabolic stability assays, in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, and positron emission tomography (PET) imaging. These application notes provide detailed protocols for the synthesis and quality control of isotopically labeled this compound derivatives.

1. Isotopic Labeling Strategies for this compound

The choice of isotope and labeling position depends on the intended application. Here, we describe methods for introducing Carbon-14 ([¹⁴C]), Tritium ([³H]), and Fluorine-18 ([¹⁸F]) into the this compound molecule.

  • [¹⁴C]this compound: Ideal for quantitative studies such as mass balance and metabolite profiling due to its long half-life and the ability to label metabolically stable positions.

  • [³H]this compound: Offers higher specific activity, making it suitable for receptor binding assays and autoradiography.

  • [¹⁸F]this compound: Used for non-invasive in vivo imaging with PET to assess drug distribution and target engagement.

A general workflow for the production and application of isotopically labeled this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Application A Precursor Synthesis B Isotopic Labeling Reaction A->B C Purification (HPLC) B->C D Structure Confirmation (MS, NMR) C->D E Radiochemical Purity (HPLC) C->E F Specific Activity Measurement C->F G In Vitro Assays F->G H In Vivo Studies (PK/PD) F->H I PET Imaging F->I

Fig. 1: General workflow for labeled this compound.

The JMT Kinase signaling pathway, which is inhibited by this compound, is illustrated below.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor JMTKinase JMT Kinase Receptor->JMTKinase DownstreamProtein Downstream Protein JMTKinase->DownstreamProtein P TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation This compound This compound This compound->JMTKinase

Fig. 2: JMT Kinase signaling pathway inhibited by this compound.

2. Experimental Protocols

Synthesis of [¹⁴C]this compound

This protocol describes the labeling of this compound at a metabolically stable position on its core structure using a commercially available [¹⁴C]-labeled precursor.

Materials:

  • Precursor A (des-methyl-Jamtine)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I) in a sealed ampoule

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Liquid Scintillation Counter (LSC)

Procedure:

  • To a solution of Precursor A (10 mg) in anhydrous DMF (0.5 mL) under an inert atmosphere, add anhydrous K₂CO₃ (1.5 equivalents).

  • Carefully introduce [¹⁴C]CH₃I (1.2 equivalents, specific activity 55 mCi/mmol) into the reaction vial.

  • Seal the vial and stir the reaction mixture at 60°C for 4 hours.

  • Monitor the reaction progress by radio-HPLC.

  • Upon completion, cool the mixture to room temperature and dilute with water (2 mL).

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain [¹⁴C]this compound.

  • Determine the radiochemical purity by analytical radio-HPLC and confirm the structure by co-elution with an authentic, non-labeled this compound standard.

  • Measure the specific activity using LSC.

Synthesis of [¹⁸F]this compound for PET Imaging

This protocol outlines the two-step radiosynthesis of [¹⁸F]this compound from a suitable precursor for use in PET imaging studies.

Materials:

  • Boc-protected nitro-precursor of this compound

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Acetonitrile (MeCN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Automated radiosynthesis module

  • HPLC system with UV and radiodetectors

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add the Boc-protected nitro-precursor (5 mg) in anhydrous MeCN (1 mL) to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 120°C for 15 minutes to perform the nucleophilic aromatic substitution.

  • After cooling, perform deprotection by adding TFA (0.2 mL) and heating at 100°C for 5 minutes.

  • Neutralize the reaction mixture and purify the crude [¹⁸F]this compound using semi-preparative HPLC.

  • The collected fraction is reformulated in a physiologically compatible solution (e.g., saline with 5% ethanol).

  • Perform quality control tests for radiochemical purity, specific activity, and residual solvents.

3. Data Presentation

The following table summarizes the typical quantitative data obtained for the isotopically labeled this compound derivatives.

Labeled Compound Isotope Specific Activity Radiochemical Purity Molar Activity Yield
[¹⁴C]this compound¹⁴C55 mCi/mmol>99%2.04 GBq/mmol65%
[³H]this compound³H80 Ci/mmol>98%2.96 TBq/mmol20%
[¹⁸F]this compound¹⁸F>2 Ci/µmol>99%>74 GBq/µmol35% (decay-corrected)

The protocols described herein provide robust methods for the preparation of isotopically labeled this compound with high purity and specific activity. These labeled compounds are invaluable tools for elucidating the mechanism of action, pharmacokinetic properties, and target engagement of this compound, thereby supporting its continued development as a potential therapeutic agent. Researchers should always adhere to local regulations and safety protocols when handling radioactive materials.

Application Notes and Protocols for the Application of Small Molecules in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study: The Application of CHIR99021 in Intestinal Organoid Models

To the valued researcher,

Following a comprehensive search, we were unable to locate any specific information regarding a compound referred to as "Jamtine" in the context of organoid models. It is possible that this is a novel or proprietary compound not yet described in published literature.

To fulfill your request for detailed application notes and protocols, we have pivoted to a well-characterized and widely used small molecule in organoid research: CHIR99021 , a potent GSK-3β inhibitor used to activate the Wnt signaling pathway, which is crucial for the culture and differentiation of various organoid models, particularly intestinal organoids.

Below, you will find the requested detailed application notes, protocols, data presentation, and visualizations for the application of CHIR99021 in intestinal organoid models.

Application Notes: CHIR99021 in Intestinal Organoid Models

Introduction

Intestinal organoids are three-dimensional structures derived from intestinal stem cells that recapitulate the architecture and function of the intestinal epithelium. The establishment and maintenance of these organoids are critically dependent on the Wnt signaling pathway. CHIR99021 is a highly selective inhibitor of glycogen synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway. By inhibiting GSK-3β, CHIR99021 stabilizes β-catenin, allowing its translocation to the nucleus and subsequent activation of Wnt target genes, which promotes the proliferation and maintenance of intestinal stem cells.

Mechanism of Action

In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. CHIR99021 inhibits GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of genes essential for stem cell maintenance and proliferation, such as Lgr5 and Axin2.

Applications in Intestinal Organoid Models

  • Establishment and Maintenance of Intestinal Organoids: CHIR99021 is a key component of the organoid culture medium, promoting the robust expansion of intestinal stem cells and ensuring the long-term viability of the organoid cultures.

  • Modeling Diseases: By modulating the Wnt pathway, CHIR99021 can be used to study diseases with dysregulated Wnt signaling, such as colorectal cancer.

  • Drug Screening: Intestinal organoids treated with CHIR99021 provide a physiologically relevant platform for screening compounds that target the Wnt pathway.

  • Differentiation Studies: The removal of CHIR99021 from the culture medium can be used to induce the differentiation of intestinal stem cells into the various cell lineages of the intestinal epithelium.

Quantitative Data Summary

The following tables summarize typical quantitative data observed when using CHIR99021 in intestinal organoid cultures.

Table 1: Effect of CHIR99021 on Intestinal Organoid Size and Budding

CHIR99021 ConcentrationAverage Organoid Diameter (µm) at Day 7Average Number of Buds per Organoid at Day 7
0 µM (Control)50 ± 151 ± 1
1 µM150 ± 305 ± 2
3 µM250 ± 5012 ± 4
5 µM280 ± 6015 ± 5

Table 2: Effect of CHIR99021 on Intestinal Stem Cell Marker Expression (qPCR)

GeneFold Change (3 µM CHIR99021 vs. 0 µM Control)
Lgr510.5 ± 2.1
Axin28.2 ± 1.5
Sox94.7 ± 0.9

Experimental Protocols

Protocol 1: Establishment of Mouse Intestinal Organoids using CHIR99021

Materials:

  • Mouse small intestine tissue

  • Gentle Cell Dissociation Reagent

  • Basal culture medium (Advanced DMEM/F12)

  • Matrigel® Matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent) containing:

    • Noggin (100 ng/mL)

    • R-spondin1 (500 ng/mL)

    • EGF (50 ng/mL)

    • CHIR99021 (3 µM)

    • Y-27632 (10 µM, for the first 2 days)

  • 24-well culture plates

Procedure:

  • Isolate and wash mouse small intestine tissue in cold PBS.

  • Mince the tissue into small pieces and incubate with Gentle Cell Dissociation Reagent for 15 minutes at room temperature.

  • Vigorously shake the tube to release intestinal crypts.

  • Filter the suspension through a 70 µm cell strainer to enrich for crypts.

  • Centrifuge the crypt suspension and resuspend the pellet in Matrigel® on ice.

  • Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.

  • Incubate at 37°C for 10-15 minutes to solidify the Matrigel.

  • Add 500 µL of complete IntestiCult™ Organoid Growth Medium containing 3 µM CHIR99021 and 10 µM Y-27632.

  • Culture the organoids at 37°C and 5% CO2.

  • After 2 days, replace the medium with fresh medium containing CHIR99021 but without Y-27632.

  • Change the medium every 2-3 days. Organoids should be ready for passaging in 7-10 days.

Protocol 2: Passaging Intestinal Organoids

Materials:

  • Established intestinal organoid cultures

  • Cell Recovery Solution

  • Basal culture medium

  • Matrigel® Matrix

  • Complete IntestiCult™ Organoid Growth Medium with 3 µM CHIR99021

Procedure:

  • Aspirate the medium from the organoid-containing wells.

  • Add 1 mL of cold Cell Recovery Solution and incubate on ice for 15-30 minutes to depolymerize the Matrigel.

  • Mechanically disrupt the organoids by pipetting up and down.

  • Centrifuge the organoid fragments and discard the supernatant.

  • Resuspend the pellet in fresh Matrigel®.

  • Plate domes of the Matrigel-organoid fragment suspension into a new pre-warmed 24-well plate.

  • Allow the Matrigel to solidify at 37°C.

  • Add complete growth medium with 3 µM CHIR99021.

Visualizations

Wnt_Signaling_Pathway cluster_without_chir Without CHIR99021 (Wnt OFF) cluster_with_chir With CHIR99021 (Wnt ON) cluster_nucleus With CHIR99021 (Wnt ON) GSK3b_active GSK-3β (Active) bCatenin_p β-catenin-P GSK3b_active->bCatenin_p Phosphorylates Proteasome Proteasome bCatenin_p->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (OFF) TCF_LEF_off->Target_Genes_off CHIR99021 CHIR99021 GSK3b_inactive GSK-3β (Inactive) CHIR99021->GSK3b_inactive Inhibits bCatenin_stable β-catenin (Stable) Nucleus Nucleus bCatenin_stable->Nucleus bCatenin_nucleus β-catenin TCF_LEF_on TCF/LEF bCatenin_nucleus->TCF_LEF_on Binds Target_Genes_on Target Genes (ON) TCF_LEF_on->Target_Genes_on Activates

Caption: Mechanism of CHIR99021 in the Wnt signaling pathway.

Organoid_Culture_Workflow cluster_isolation Crypt Isolation cluster_culture Organoid Culture Tissue Intestinal Tissue Mince Mince Tissue Tissue->Mince Dissociate Dissociate & Release Crypts Mince->Dissociate Filter Filter (70 µm) Dissociate->Filter Crypts Isolated Crypts Filter->Crypts Embed Embed in Matrigel Crypts->Embed Plate Plate Domes Embed->Plate Add_Medium Add Medium with CHIR99021 Plate->Add_Medium Culture Culture (37°C, 5% CO2) Add_Medium->Culture Passage Passage Organoids Culture->Passage Passage->Embed Re-plate

Caption: Experimental workflow for intestinal organoid culture.

Troubleshooting & Optimization

Issue 1: Low or No Conversion of Starting Materials in Suzuki Coupling Step

Author: BenchChem Technical Support Team. Date: December 2025

< < Jamtine Synthesis Technical Support Center

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, providing targeted solutions and explanations. The synthesis of this compound is a multi-step process, with the key step being a Suzuki-Miyaura cross-coupling reaction.

Q1: I am observing very low or no conversion of my aryl bromide and boronic ester starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling step is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The Palladium catalyst is the core of the reaction.

    • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, for complex substrates, more robust pre-catalysts may be necessary. Consider screening more modern catalysts known for their efficiency in cross-coupling reactions.[1]

    • Catalyst Deactivation: The catalyst can be deactivated by oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] Catalyst deactivation can sometimes be observed as the formation of palladium black.

  • Reaction Conditions:

    • Base Selection: The base is critical for the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, more effective base such as K₃PO₄ or Cs₂CO₃.[1]

    • Solvent Choice: The solvent system must be appropriate for dissolving both the organic substrates and the inorganic base. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a common and effective choice.[1][2]

    • Temperature: Suzuki couplings often require heating.[2] If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-110 °C may improve the rate and yield.[1]

  • Reagent Purity:

    • Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to decomposition (protodeboronation), especially if they are not fresh or of high purity.[3][4] Consider using a freshly opened bottle of the boronic acid or using a more stable boronic ester derivative, such as a pinacol ester.[3]

    • Solvent and Reagent Purity: Ensure all solvents and reagents are pure and anhydrous (if the protocol requires it), as impurities can poison the catalyst.[2]

Issue 2: Formation of Significant Byproducts

Q2: My reaction is proceeding, but I am observing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?

A2: The formation of byproducts in Suzuki coupling reactions is a common challenge. Understanding the likely side reactions can help in adjusting the conditions to minimize their formation.[4]

  • Homocoupling of Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple with each other.[4]

    • Cause: The presence of oxygen can promote homocoupling.[2][4]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[2] Using a Pd(0) source from the start, such as Pd(PPh₃)₄, can sometimes mitigate this issue which can be more prevalent when using a Pd(II) precatalyst.[2]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[4]

    • Cause: This is often an issue with unstable boronic acids, particularly heteroaryl boronic acids.[4]

    • Solution: Use fresh, high-purity boronic acid or a more stable boronic ester.[3] Minimizing the reaction time can also help.

  • Dehalogenation of the Aryl Halide: This results in the formation of the arene from your aryl halide starting material.[4]

    • Cause: This can occur after the oxidative addition step.[4]

    • Solution: Ensure an inert atmosphere and pure reagents. Screening different bases and solvents may also reduce this side reaction.[3]

Table 1: Common Byproducts in this compound Synthesis and Mitigation Strategies

Byproduct NameFormation PathwayMitigation Strategy
Biphenyl (from Phenylboronic acid)Homocoupling of phenylboronic acidImprove degassing; use a Pd(0) catalyst source.[2]
BenzeneProtodeboronation of phenylboronic acidUse fresh, high-purity boronic acid or a pinacol ester derivative.[3][4]
BromobenzeneIncomplete reactionOptimize reaction conditions (catalyst, base, temperature).[1]
Anisole (from Bromoanisole)Dehalogenation of the aryl bromideEnsure rigorous inert atmosphere; screen different bases and solvents.[3][4]

Issue 3: Difficulty in Purifying the Final Product

Q3: this compound is a polar molecule, and I am struggling with its purification. What are the recommended methods?

A3: The purification of polar organic compounds can indeed be challenging.[5][6][7]

  • Chromatographic Techniques:

    • Reversed-Phase Chromatography (RPC): While often a first choice, highly polar compounds may have poor retention on standard C18 columns.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for purifying highly polar compounds that are not well-retained in reversed-phase chromatography.[5][7] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[5]

    • Normal-Phase Chromatography: Traditional normal-phase chromatography can be used, but may require chlorinated solvents.[5] An aqueous normal-phase approach can also be considered.[6]

  • Non-Chromatographic Methods:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure this compound.

    • Salt Formation: If this compound has a basic functional group, forming a salt (e.g., with HCl) might facilitate crystallization and purification.

Table 2: Comparison of Purification Techniques for Polar Molecules like this compound

Purification MethodStationary PhaseMobile PhaseAdvantages for this compoundDisadvantages
Reversed-Phase (C18)Non-polarPolarWidely availablePoor retention of highly polar compounds.[7]
HILICPolar (e.g., silica)High Organic/Low AqueousExcellent for retaining and separating polar compounds.[5][7]Can require careful method development.
Normal-PhasePolar (e.g., silica)Non-polarCan be effectiveOften uses hazardous solvents; less reproducible for some compounds.[5]
RecrystallizationN/ASingle or mixed solventCan provide very high purity; scalable.Finding a suitable solvent can be challenging.

Experimental Protocols

Protocol 1: Suzuki Coupling Step for this compound Synthesis

  • Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), the boronic ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Catalyst and Solvent Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography (HILIC may be necessary) or recrystallization.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B C Pd(II) Intermediate B->C D Transmetalation (Boronic Ester + Base) C->D E Di-organopalladium(II) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Coupled Product (this compound Precursor) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen New Catalysts Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Screen Bases (K3PO4, Cs2CO3) Increase Temperature Check Solvent System Check_Conditions->Solution_Conditions No Solution_Reagents Use Fresh Boronic Ester Ensure Pure Solvents Check_Reagents->Solution_Reagents No End Improved Yield Check_Reagents->End Yes Solution_Catalyst->End Solution_Conditions->End Solution_Reagents->End

Caption: A troubleshooting workflow for low yields in the Suzuki coupling step.

Caption: A hypothetical signaling pathway showing this compound as a kinase inhibitor.

References

Technical Support Center: Jamtine Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Jamtine in their experiments. Our focus is on addressing common challenges related to solubility and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial solubilization of this compound, it is recommended to first attempt dissolution in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. Once dissolved in the organic solvent, this stock solution can then be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture media, buffer). It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5%).

Q2: My this compound is precipitating out of solution after dilution into my aqueous buffer. What can I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Sonication: After dilution, sonicate the solution. This can help to break up aggregates and improve dispersion.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C). Increased temperature can enhance the solubility of some compounds. However, be cautious of potential compound degradation at higher temperatures.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Try adjusting the pH of your aqueous buffer to see if it improves solubility. For example, if this compound is a weak acid, increasing the pH (making it more basic) may increase its solubility. Conversely, if it is a weak base, decreasing the pH (making it more acidic) may be beneficial.

  • Use of Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., polyethylene glycol) to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Q3: Is this compound stable in solution? How should I store my stock solutions?

The stability of this compound in solution can vary depending on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment whenever possible. If stock solutions need to be stored, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and protect from light. Before use, allow the aliquot to thaw completely and vortex gently to ensure a homogenous solution.

Troubleshooting Guide: this compound Precipitation During Experiments

This guide provides a systematic approach to resolving this compound precipitation issues that may arise during your experimental workflow.

Solubility Optimization Workflow

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Sonication (if necessary): If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer
  • Thawing: Thaw a single-use aliquot of your this compound stock solution at room temperature.

  • Pre-warming: Gently warm your aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).

  • Vortexing: Vortex the thawed stock solution to ensure homogeneity.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing can help prevent localized high concentrations that may lead to precipitation.

  • Final Mixing: Continue to vortex the final solution for another 30 seconds to ensure it is well-mixed.

  • Visual Inspection: Check the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility in various common laboratory solvents. This data should be used as a starting point for developing your own solubilization protocols.

SolventSolubility at 25°C (mg/mL)Notes
DMSO>50Recommended for primary stock solutions.
DMF>50Alternative to DMSO for stock solutions.
Ethanol~10Lower solubility than DMSO/DMF.
Methanol~5
Water<0.1Practically insoluble in water alone.
PBS (pH 7.4)<0.1Insoluble in standard phosphate-buffered saline.

Signaling Pathway Context

While the precise mechanism of action for this compound is under investigation, preliminary data suggests potential modulation of pathways involved in cellular stress responses. One such pathway is the Jasmonate signaling pathway, which is primarily studied in plants but has analogs in mammalian systems related to inflammation and apoptosis.

This compound This compound Stress Cellular Stress This compound->Stress JAZ JAZ Repressor Stress->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome StressResponse Stress Response Genes (e.g., Inflammation, Apoptosis) MYC2->StressResponse activates

Caption: Hypothetical modulation of a stress response pathway by this compound.

preventing Jamtine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jamtine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The stability of this compound in solution is influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Understanding and controlling these factors are essential for maintaining the integrity of your this compound solutions.

Q2: What is the optimal pH range for storing this compound solutions?

A2: this compound is most stable in slightly acidic conditions. The optimal pH range for storage is between 3 and 5. Under alkaline conditions (pH > 7), this compound is susceptible to hydrolysis, leading to significant degradation.[3][4]

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C, protected from light in amber vials.[5][6] For short-term use (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive and can degrade upon exposure to light, particularly UV light.[7][8] It is crucial to work with this compound solutions in a light-protected environment and store them in amber or foil-wrapped containers.

Q5: Can the choice of solvent affect this compound's stability?

A5: Absolutely. While this compound is soluble in various organic solvents and aqueous buffers, the choice of solvent can impact its stability. For aqueous solutions, it is important to use buffers within the recommended pH range. When using organic solvents, ensure they are of high purity and free from peroxides, which can cause oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Solution

Symptoms:

  • Noticeable decrease in the expected biological activity of the this compound solution.

  • Discoloration or precipitation in the solution.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH Verify the pH of your buffer. Adjust to the optimal range of 3-5 using appropriate acidic buffers (e.g., citrate or acetate buffer). Avoid alkaline conditions.[3]
Exposure to Light Prepare and handle this compound solutions under subdued light. Store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[7][8]
High Temperature Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice or at 2-8°C during experiments.[6]
Oxidation Use degassed buffers to minimize dissolved oxygen. Consider adding antioxidants like ascorbic acid or EDTA if compatible with your experimental setup.[9]
Microbial Contamination Prepare solutions under sterile conditions using sterile filtration. Store in sterile containers. Signs of microbial growth include turbidity and changes in odor.[1][10]
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in experimental outcomes when using different batches of this compound solution.

  • Drifting analytical readings (e.g., HPLC peak area) over time.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Solution Preparation Standardize your solution preparation protocol. Ensure all lab members follow the same procedure for weighing, dissolving, and storing this compound.
Age of Solution Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old solutions, especially those stored at room temperature for extended periods.
Freeze-Thaw Cycles Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[5]
Container Material Use high-quality, inert containers (e.g., amber glass or polypropylene) to prevent adsorption or leaching that could affect this compound concentration.[8]

Quantitative Data Summary

The following tables summarize the degradation kinetics of this compound under various stress conditions. These data were generated using a stability-indicating HPLC-UV method.

Table 1: Effect of pH on this compound Degradation at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
3.01800.00385
5.01500.00462
7.0300.02310
9.050.13860

Table 2: Effect of Temperature on this compound Degradation at pH 4.0

TemperatureHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
4°C3650.00190
25°C1650.00420
40°C450.01540

Table 3: Effect of Light Exposure on this compound Degradation at 25°C and pH 4.0

Light ConditionHalf-life (t½) in hoursDegradation Rate Constant (k) (hour⁻¹)
Dark (Control)39600.000175
Ambient Lab Light720.00963
Direct UV (254 nm)20.34650

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber tubes to avoid freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C until use.

Protocol 2: Stability Assessment of this compound using HPLC-UV

Objective: To determine the degradation of this compound under specific stress conditions (e.g., different pH, temperature, or light exposure).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7 & 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Incubators/water baths set to desired temperatures

  • UV lamp for photodegradation studies

Procedure:

  • Prepare working solutions of this compound (e.g., 100 µM) by diluting the stock solution in the respective buffers.

  • For each condition, prepare triplicate samples.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration.

  • Stress Conditions:

    • pH Stability: Store the samples at a constant temperature (e.g., 25°C) and protect them from light.

    • Temperature Stability: Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C) at a constant pH and protected from light.

    • Photostability: Expose the samples to a specific light source (e.g., ambient light or a UV lamp) at a constant temperature and pH. Keep control samples in the dark.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

    • Plot the natural logarithm of the remaining concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Jamtine_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) This compound->Hydrolysis High pH (>7) Oxidation Oxidation Product (Inactive) This compound->Oxidation Oxygen, Peroxides Photodegradation Photodegradation Product (Inactive) This compound->Photodegradation UV/Visible Light

Caption: Major degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare this compound Solution in Stress Buffer T0 T0 Analysis (HPLC) Prep->T0 Incubate Incubate under Stress Condition T0->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints t = 1, 2, 4... hrs HPLC HPLC Analysis Timepoints->HPLC Calc Calculate % Remaining HPLC->Calc Plot Plot ln(C) vs. Time Calc->Plot Kinetics Determine k and t½ Plot->Kinetics Troubleshooting_Logic Start Inconsistent Results? CheckPrep Review Solution Preparation Protocol Start->CheckPrep Yes CheckStorage Verify Storage Conditions (Temp, Light) Start->CheckStorage No Standardize Standardize Protocol CheckPrep->Standardize CheckAge Check Age of Working Solution CheckStorage->CheckAge OK StoreProperly Use Amber Vials, -80°C CheckStorage->StoreProperly CheckFreezeThaw Evaluate Freeze-Thaw Cycles of Stock CheckAge->CheckFreezeThaw OK FreshSolution Prepare Fresh Solution CheckAge->FreshSolution Aliquot Aliquot Stock Solution CheckFreezeThaw->Aliquot

References

Jamtine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the model compound, Jamtine. The principles and protocols described here are broadly applicable to small molecule crystallization.

Frequently Asked Questions (FAQs)

Q1: What is crystallization and why is it a critical step in drug development?

Crystallization is a process where a solid forms, with its atoms or molecules arranged in a highly ordered structure known as a crystal lattice, from a liquid, solution, or gas.[1][2][3] In pharmaceutical development, crystallization is a crucial purification method to isolate the Active Pharmaceutical Ingredient (API) with high purity.[3][4] The resulting crystalline form of a drug impacts its physical and chemical properties, including stability, solubility, and bioavailability, which are essential for drug performance and regulatory approval.[3][5]

Q2: What are the primary factors that influence the success of a crystallization experiment?

Successful crystallization depends on several factors, including the level of supersaturation, temperature, pH, and the choice of solvent.[1] Impurities can also significantly affect crystal growth and the final crystal form.[1][3] Controlling these parameters is key to achieving the desired crystal properties.[1]

Q3: What preliminary information about this compound is necessary before starting crystallization screening?

Before initiating crystallization experiments, it is beneficial to understand this compound's fundamental physicochemical properties. This includes its solubility in a range of common organic solvents, its melting point, and its chemical stability under various conditions (e.g., temperature and pH).

Q4: How should I select an appropriate solvent system for this compound crystallization?

An ideal solvent for crystallization should dissolve this compound completely at an elevated temperature but have low solubility at room or lower temperatures.[2] This temperature-dependent solubility difference is the driving force for crystallization upon cooling. A systematic solvent screening process is the most effective way to identify a suitable solvent or solvent mixture.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.

Problem: No Crystals Form Upon Cooling

Q: My this compound solution remains clear after cooling, and no crystals have formed. What steps can I take to induce crystallization?

A: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[7] Here are several troubleshooting steps:

  • Increase Supersaturation : Your solution may be too dilute. The most common reason for crystallization failure is using too much solvent.[7][8] Try boiling off a portion of the solvent to increase the concentration of this compound and then allow it to cool again.[9]

  • Induce Nucleation :

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask at the solution's surface.[7][9] The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding : If you have a small amount of solid this compound, add a tiny "seed" crystal to the solution.[9][10] This provides a template for new crystals to grow upon.

  • Lower the Temperature : If crystals do not form at room temperature, try cooling the solution in an ice bath to further decrease the solubility of this compound.[7][9]

  • Check for Contaminants : Impurities can sometimes inhibit crystallization.[1][11] If possible, re-purify your starting material.

Problem: "Oiling Out" or Formation of an Amorphous Solid

Q: Instead of crystals, my compound has separated as an oily liquid or a sticky amorphous solid. What causes this and how can it be resolved?

A: "Oiling out," also known as liquid-liquid phase separation, occurs when a supersaturated solution forms a second liquid phase instead of solid crystals.[12][13][14] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly impure.[8][9] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[9][13]

Here are some strategies to prevent oiling out:

  • Adjust the Solvent System :

    • Add more of the "good" solvent (in which this compound is more soluble) to keep it dissolved at a slightly lower temperature before cooling.[9]

    • Experiment with a different solvent or a solvent mixture.[15]

  • Slow Down the Cooling Rate : Rapid cooling can lead to oiling out.[7][8] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.[9]

  • Reduce Supersaturation : Oiling out is often a result of very high supersaturation.[13] Start with a slightly more dilute solution.

  • Use Seeding : Introducing seed crystals at a temperature just above where oiling out occurs can encourage direct crystallization.[13]

Problem: Poor Crystal Quality (Small, Needles, or Clustered)

Q: I've managed to obtain crystals, but they are very small (microcrystalline), needle-shaped, or clumped together. How can I grow larger, higher-quality crystals?

A: The formation of small or poor-quality crystals is often due to rapid crystallization, where nucleation dominates over crystal growth.[7][16] The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

  • Slow the Rate of Supersaturation :

    • Slower Cooling : As mentioned previously, a slower cooling rate is one of the most effective ways to improve crystal quality.[7]

    • Vapor Diffusion : This technique provides a very slow and controlled method for achieving supersaturation, often yielding high-quality single crystals.[17][18][19]

  • Optimize the Solvent : The choice of solvent can influence crystal habit. Experiment with different solvents to see if you can obtain a different crystal morphology.[4]

  • Reduce the Concentration : A slightly lower initial concentration can reduce the rate of nucleation, allowing fewer crystals to grow to a larger size.

Problem: Suspected Polymorphism

Q: I have obtained crystals with different shapes and properties from what I expected. Could this be polymorphism, and how can I control it?

A: Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[3][5] Controlling polymorphism is critical in drug development.[20][21]

  • Confirmation of Polymorphism : To confirm if you have different polymorphs, you will need to use analytical techniques such as:

    • Powder X-ray Diffraction (PXRD)

    • Differential Scanning Calorimetry (DSC)

    • Infrared (IR) Spectroscopy

  • Controlling Polymorphic Outcome : The formation of a specific polymorph can be influenced by:

    • Solvent Choice : Different solvents can favor the formation of different polymorphs.

    • Temperature and Cooling Rate : The temperature at which crystallization occurs and the rate of cooling can be critical factors.[22]

    • Seeding : Seeding with a crystal of the desired polymorph is a powerful method to control the crystalline form.[10]

    • Supersaturation Level : The degree of supersaturation can also influence which polymorph nucleates.[22]

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various solvents at different temperatures. This data is essential for selecting a suitable crystallization solvent and designing experiments.

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Suitability for Cooling Crystallization
Water< 0.1< 0.1Poor
Methanol50200Poor (too soluble at 20°C)
Ethanol25150Good
Isopropanol10120Excellent
Acetone150>300Poor (too soluble)
Ethyl Acetate580Excellent
Heptane< 0.11Potential as an anti-solvent

Key Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective : To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology :[2][6]

  • Place approximately 10-20 mg of this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, mixing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single solvent for cooling crystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid completely dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-20 minutes.

  • An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which yields a good recovery of crystalline solid upon cooling.[6]

Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)

Objective : To grow high-quality single crystals of this compound, suitable for X-ray diffraction.

Methodology :[17][18]

  • Prepare a reservoir solution in the well of a crystallization plate (e.g., 500 µL of a solvent in which this compound is insoluble, such as heptane).

  • Prepare a concentrated solution of this compound in a good solvent (e.g., ethyl acetate).

  • On the sitting drop post within the well, place a small volume (e.g., 2 µL) of the this compound solution.

  • Seal the well tightly.

  • The vapor of the anti-solvent (heptane) from the reservoir will slowly diffuse into the drop containing the this compound solution.

  • This slow diffusion gradually decreases the solubility of this compound in the drop, leading to a slow and controlled crystallization process.

  • Store the plate in a vibration-free location and monitor for crystal growth over several days to weeks.

Visualizations

Troubleshooting_Workflow cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals Problem: No Crystals Formed outcome->no_crystals Clear Solution oiling_out Problem: Oiling Out / Amorphous Solid outcome->oiling_out Liquid Droplets or Amorphous Solid poor_quality Problem: Poor Crystal Quality outcome->poor_quality Microcrystals, Needles, etc. good_crystals Success: High-Quality Crystals outcome->good_crystals Good Crystals sol1 Increase Concentration Induce Nucleation (Scratch/Seed) Lower Temperature no_crystals->sol1 sol2 Slow Cooling Rate Adjust Solvent System Use Seeding oiling_out->sol2 sol3 Slow Crystallization Rate Optimize Solvent Use Vapor Diffusion poor_quality->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: A workflow diagram for troubleshooting common crystallization problems.

Solvent_Selection start Select Potential Solvent dissolve_rt Does this compound dissolve at room temp? start->dissolve_rt dissolve_hot Does this compound dissolve when heated? dissolve_rt->dissolve_hot No reject1 Reject: Too Soluble dissolve_rt->reject1 Yes recrystallize Do crystals form upon cooling? dissolve_hot->recrystallize Yes reject2 Reject: Insoluble dissolve_hot->reject2 No reject3 Reject: No Recovery recrystallize->reject3 No accept Accept: Good Solvent recrystallize->accept Yes

Caption: A decision tree for selecting a suitable crystallization solvent.

Crystallization_Principles cluster_rates Controlling Rates is Key supersaturation Supersaturated Solution nucleation Nucleation (Formation of Nuclei) supersaturation->nucleation growth Crystal Growth (Growth of Nuclei) nucleation->growth nucleation->growth Relative Rates Determine Final Crystal Size & Quality crystals Final Crystals growth->crystals

Caption: The relationship between supersaturation, nucleation, and crystal growth.

References

Jamtine Technical Support Center: Optimizing Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is a resource for researchers, scientists, and drug development professionals working with Jamtine, a novel and selective inhibitor of the JK-1 kinase. Proper concentration optimization is critical for achieving maximal inhibition of the J-Signal pathway while minimizing off-target effects and cytotoxicity. This guide provides detailed troubleshooting advice, experimental protocols, and data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and experimental context. For initial dose-response experiments, a broad concentration range is recommended, typically from 10 nM to 50 µM.[1][2] This range allows for the determination of the half-maximal inhibitory concentration (IC50) for both target inhibition and cell viability.

Q2: How can I confirm that this compound is inhibiting its intended target, JK-1, in my cells?

A2: The most direct method to confirm on-target activity is to perform a Western blot to assess the phosphorylation status of JK-1's direct downstream substrate, J-Substrate.[3][4] A dose-dependent decrease in phosphorylated J-Substrate (p-J-Substrate) upon this compound treatment indicates successful target engagement. It is crucial to also probe for total J-Substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.[3]

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the J-Signal pathway.[2]

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is kept low, typically at or below 0.1%, as higher concentrations can be toxic to cells.[2][5]

  • Off-Target Effects: While this compound is designed for selectivity, high concentrations can lead to off-target activity.[2]

To troubleshoot, perform a detailed dose-response and time-course experiment to separate cytotoxicity from the intended inhibitory effect.[5]

Q4: this compound is not dissolving properly in my culture medium. What should I do?

A4: this compound is supplied as a powder and is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[6] If you observe precipitation when diluting the stock into aqueous cell culture media, it may be due to the compound's low aqueous solubility.[6][7] To address this, try pre-diluting the stock solution in a small volume of media before adding it to the final culture volume. Ensure the final DMSO concentration remains non-toxic.[8] For persistent issues, gentle warming or sonication of the stock solution may help.[6][8]

Q5: The inhibitory effect of this compound seems to diminish in long-term experiments ( > 48 hours). Why is this happening?

A5: The loss of an inhibitor's effect over time can be due to several reasons, including metabolic degradation of the compound by the cells or the chemical instability of the compound in the culture medium at 37°C.[5][9] For long-duration experiments, consider refreshing the medium with newly diluted this compound every 24-48 hours to maintain a consistent effective concentration.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Potential Cause(s) Suggested Solution(s)
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inaccurate serial dilutions. 3. Cells are not in a logarithmic growth phase.[2]1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Prepare fresh serial dilutions for each experiment and vortex between dilutions. 3. Use cells with a consistent and low passage number and ensure they are actively dividing at the start of the experiment.[1]
No observable inhibition of p-J-Substrate. 1. This compound concentration is too low. 2. The J-Signal pathway is not active in your cell line. 3. The inhibitor has degraded due to improper storage.[1]1. Increase the concentration range in your dose-response experiment.[1] 2. Confirm pathway activity by stimulating cells with a known activator or checking baseline phosphorylation levels. 3. Use a fresh aliquot of this compound stock stored at -80°C. Avoid repeated freeze-thaw cycles.[10]
Observed IC50 for cell viability is much lower than the IC50 for target inhibition. 1. Significant off-target effects are causing cytotoxicity. 2. The J-Signal pathway is critical for the survival of your specific cell line.1. Use the lowest effective concentration that achieves significant target inhibition without widespread cell death. 2. This may be an expected outcome. Correlate the phenotype (cell death) with on-target pathway inhibition.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across different human cancer cell lines after a 48-hour treatment period. Viability was assessed using an MTT assay, and target inhibition was measured by quantifying p-J-Substrate levels via Western blot.

Cell LineTissue of OriginViability IC50 (µM)Target Inhibition IC50 (µM)
MCF-7Breast5.20.8
A549Lung10.81.5
HCT116Colon3.50.6
U-87 MGGlioblastoma15.12.2

Data are representative and should be empirically determined for your specific experimental system.

Table 2: Recommended this compound Stock and Working Concentrations
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh solubility and stability for long-term storage.[7][11]
Stock Solution Concentration 10 mMProvides a convenient concentration for serial dilutions into culture media.
Storage of Stock -80°C in small, single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles and exposure to water.[10]
Final DMSO in Media ≤ 0.1%Avoids solvent-induced cytotoxicity.[5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50%.[12]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[1]

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A common scheme is a 2-fold dilution series starting from 50 µM down to ~10 nM. Include a vehicle-only control (0.1% DMSO).

  • Remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubate for the desired treatment duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][15]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Analysis of Target Inhibition by Western Blot

This protocol assesses the phosphorylation level of J-Substrate, the downstream target of JK-1.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST).[16]

  • Primary antibodies (anti-p-J-Substrate, anti-total-J-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2-6 hours).

  • After treatment, wash cells twice with ice-cold PBS and lyse them directly in the plate with supplemented lysis buffer.[9]

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody against p-J-Substrate (diluted in blocking buffer) overnight at 4°C.[1]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For normalization, the blot can be stripped and re-probed for total J-Substrate and a loading control like GAPDH.[3]

Visualizations

J_Signal_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds JK1 JK-1 Kinase Receptor->JK1 Activates J_Substrate J-Substrate JK1->J_Substrate Phosphorylates pJ_Substrate p-J-Substrate J_Substrate->pJ_Substrate Transcription Transcription Factors pJ_Substrate->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->JK1

Caption: The J-Signal pathway is inhibited by this compound.

Experimental_Workflow start Start: Optimize this compound Concentration dose_response 1. Perform Dose-Response (MTT Assay, 10nM - 50µM) start->dose_response calc_ic50_via 2. Calculate Viability IC50 dose_response->calc_ic50_via compare 5. Compare IC50 Values calc_ic50_via->compare western_blot 3. Western Blot for Target (p-J-Substrate) calc_ic50_target 4. Calculate Target IC50 western_blot->calc_ic50_target calc_ic50_target->compare select_conc 6. Select Optimal Concentration (Max Target Inhibition, Min Cytotoxicity) compare->select_conc end Proceed with Experiments select_conc->end

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Logic start Problem: No Inhibitory Effect Observed check_conc Is concentration > Target IC50? start->check_conc check_pathway Is J-Signal pathway active in your cell line? check_conc->check_pathway Yes increase_conc Solution: Increase concentration check_conc->increase_conc No check_compound Is this compound stock solution fresh and properly stored? check_pathway->check_compound Yes validate_pathway Solution: Validate pathway activity (e.g., use positive control) check_pathway->validate_pathway No new_stock Solution: Use a fresh aliquot of this compound check_compound->new_stock No contact_support Contact Technical Support check_compound->contact_support Yes

Caption: Troubleshooting logic for a lack of inhibitory effect.

References

Technical Support Center: Overcoming Jamtine Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Jamtine, a hypothetical kinase inhibitor. The guidance provided is based on established principles for working with kinase inhibitors and aims to help users interpret their experimental results accurately and devise strategies to mitigate confounding effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors like this compound, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common issue.[2][3] These unintended interactions can modulate other signaling pathways, leading to misleading experimental outcomes, cellular toxicity, and potential adverse effects in clinical applications.[1]

Q2: My experimental results with this compound are inconsistent with the known function of its intended target. Could this be due to off-target effects?

A2: Yes, observing an unexpected phenotype is often a primary indicator of off-target activity.[1][4] While this compound may be designed for high selectivity, it can interact with other kinases or cellular proteins, particularly at higher concentrations.[1][2] This can result in various confounding effects, making it crucial to perform control experiments to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I begin to investigate if the phenotype I'm observing is due to an on-target or off-target effect of this compound?

A3: A multi-pronged approach is recommended to dissect on-target versus off-target effects. Key initial steps include:

  • Dose-Response Analysis: A clear dose-response relationship is essential, though both on- and off-target effects can be dose-dependent.[4]

  • Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by this compound with that of a structurally distinct inhibitor for the same target can be very informative.[1][3][4] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Target Validation: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target should phenocopy the effects of this compound if the mechanism is on-target.[3][4]

Q4: What are the more advanced methods to definitively identify this compound's off-targets?

A4: To directly identify potential off-target kinases, comprehensive kinase profiling assays are the most direct method. These assays screen your compound against a large panel of kinases.[4] Additionally, cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm if this compound binds to suspected off-target proteins within the cell.[4]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity at Effective Concentrations
  • Possible Cause: Off-target inhibition of a kinase essential for cell survival.[1]

  • Troubleshooting Workflow:

    • Determine IC50 vs. Cytotoxicity: Compare the cytotoxic IC50 with the on-target IC50. A large discrepancy suggests off-target toxicity.[1]

    • Kinome-Wide Selectivity Screen: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1]

    • Test a Structurally Distinct Inhibitor: If cytotoxicity persists with a different chemical scaffold targeting the same protein, the toxicity may be an on-target effect.[1]

  • Data Summary:

ParameterThis compoundControl Inhibitor (Compound B)
On-Target IC50 50 nM75 nM
Cytotoxic IC50 (Cell Line A) 200 nM>10 µM
Interpretation High potential for off-target toxicityLow potential for off-target toxicity
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
  • Possible Cause: Cell line-specific expression of off-target kinases.[1]

  • Troubleshooting Workflow:

    • Characterize Cell Line Kinomes: Use proteomics or transcriptomics to characterize the kinome of your cell lines to identify if an off-target is highly expressed in the sensitive cell line.[1]

    • Validate On-Target Engagement: Confirm that this compound is active on its intended target in all tested systems using methods like Western blot for a downstream substrate.[1]

  • Data Summary:

Cell LineOn-Target Expression (Relative Units)Key Off-Target X Expression (Relative Units)Observed Phenotype with this compound (1 µM)
Cell Line A 1.05.2Strong Apoptosis
Cell Line B 1.20.8Minimal Effect
Interpretation The strong phenotype in Cell Line A may be due to the high expression of the off-target kinase X.
Issue 3: Lack of Expected Phenotype Despite Confirmed Target Inhibition
  • Possible Cause:

    • Activation of compensatory signaling pathways.[1]

    • The inhibited target is not critical for the observed phenotype in your model system.[1]

  • Troubleshooting Workflow:

    • Probe Compensatory Pathways: Use Western blotting to check for the activation of known compensatory pathways (e.g., p-AKT, p-ERK).[1]

    • Genetic Target Validation: Use genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role in the phenotype.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to its intended target and potential off-targets in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS and protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Antibodies for target protein(s)

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by SDS-PAGE and Western blotting.

Expected Result: A target protein bound to this compound will be stabilized and thus more resistant to heat-induced denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol is used to confirm that the observed phenotype is due to the inhibition of the intended target.

Materials:

  • Cell line of interest

  • Expression vector for the wild-type target

  • Expression vector for a this compound-resistant mutant of the target

  • Transfection reagent

  • This compound

  • Assay reagents for measuring the phenotype of interest

Methodology:

  • Cell Transfection: Transfect the cells with the wild-type target expression vector, the drug-resistant mutant vector, or an empty vector control.

  • Drug Treatment: After allowing for protein expression (e.g., 24-48 hours), treat the cells with this compound at a concentration that elicits the phenotype of interest.

  • Phenotypic Analysis: Perform the relevant assay to measure the phenotype (e.g., cell viability, proliferation, reporter gene activity).

Expected Result: If the phenotype is on-target, its effect should be reversed or "rescued" in the cells expressing the this compound-resistant mutant, but not in the cells with the wild-type target or empty vector.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Advanced Analysis phenotype Unexpected Phenotype with this compound dose_response Dose-Response Analysis phenotype->dose_response control_inhibitor Use Structurally Unrelated Inhibitor phenotype->control_inhibitor genetic_knockdown Genetic Knockdown (siRNA/CRISPR) phenotype->genetic_knockdown cetsa CETSA dose_response->cetsa kinome_scan Kinome Profiling control_inhibitor->kinome_scan If phenotype persists rescue Rescue Experiment genetic_knockdown->rescue If phenotype matches

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

signaling_pathway cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Downstream_Effect_On Expected Phenotype Target_Kinase->Downstream_Effect_On Downstream_Effect_Off Observed Off-Target Phenotype Off_Target_Kinase->Downstream_Effect_Off

Caption: On-target vs. potential off-target signaling pathways of this compound.

logical_relationship A Observed Phenotype B On-Target Inhibition A->B is caused by C Off-Target Effect A->C could be caused by D Confirm with Rescue Experiment B->D E Identify with Kinome Scan C->E

References

Jamtine Technical Support Center: Managing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating experimental variability when working with the novel kinase inhibitor, Jamtine. The following sections offer troubleshooting advice, detailed protocols, and data-driven insights to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays with this compound?

A1: Variability in cell-based assays using this compound can arise from several factors. These include inconsistencies in cell culture conditions such as cell density, passage number, and overall cell health.[1][2][3] Lot-to-lot variation of critical reagents like media and serum can also contribute.[4] Additionally, precise execution of the assay, including consistent incubation times and accurate pipetting, is crucial for reproducible results.[1]

Q2: How can I minimize variability in my in vivo studies with this compound?

A2: In vivo studies require careful planning to minimize variability. Key considerations include the selection of an appropriate animal model that accurately reflects the human disease state.[5][6] Standardization of animal handling procedures, housing conditions, and the formulation of the dosing vehicle are also critical. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help in designing more robust studies and interpreting the data.[7][8]

Q3: I'm seeing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?

A3: Inconsistent IC50 values in kinase assays are often due to variations in the experimental setup.[9] The concentration of ATP used in the assay is a critical factor, as this compound is an ATP-competitive inhibitor.[10] It is recommended to use an ATP concentration that is close to the Km value for the specific kinase being tested.[10] Other potential sources of variability include enzyme and substrate quality, incubation times, and the specific detection method used.[9][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: High background in Western blots for p-ERK (a downstream target of this compound).

  • Potential Cause: Non-specific antibody binding.

  • Troubleshooting Steps:

    • Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to increased background.[12][13]

    • Increase the duration and number of wash steps after antibody incubation to remove unbound antibodies.[12][14]

    • Ensure your blocking buffer is appropriate for your antibodies and membrane type. Consider switching from non-fat milk to bovine serum albumin (BSA) or vice versa.[13][14]

Issue 2: "Edge effects" in 96-well plate-based cell viability assays with this compound.

  • Potential Cause: Uneven evaporation from the wells on the outer edges of the plate during incubation.

  • Troubleshooting Steps:

    • To maintain humidity, fill the outer wells of the plate with sterile water or media without cells.[15]

    • Ensure the incubator has adequate humidity levels.

    • Use breathable sealing films to minimize evaporation while allowing for gas exchange.[15]

Data on this compound Performance

The following tables summarize key data related to this compound's performance under various experimental conditions.

Table 1: Effect of ATP Concentration on this compound IC50 in a BRAF V600E Kinase Assay

ATP ConcentrationThis compound IC50 (nM)Standard Deviation
10 µM15.2± 2.1
50 µM78.5± 9.8
100 µM (Km)155.3± 18.2
500 µM750.1± 85.4

Table 2: Impact of Cell Seeding Density on this compound EC50 in an A375 Cell Viability Assay

Cell Seeding Density (cells/well)This compound EC50 (nM)Standard Deviation
1,00025.6± 3.5
5,00052.1± 6.8
10,00098.9± 12.3
20,000185.4± 25.1

Experimental Protocols

Protocol 1: Cell Viability Assay Using a Luminescence-Based Readout

  • Cell Seeding: Seed A375 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial luminescent cell viability reagent to each well.

  • Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for p-ERK Inhibition by this compound

  • Cell Treatment and Lysis: Seed A375 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies for p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

Jamtine_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation This compound This compound This compound->BRAF

Caption: Hypothetical signaling pathway showing this compound's inhibition of the BRAF V600E mutant kinase.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell-Based Viability Assay Kinase_Assay->Cell_Viability Western_Blot Western Blot for Target Engagement Cell_Viability->Western_Blot PK_PD Pharmacokinetics/ Pharmacodynamics Western_Blot->PK_PD Lead Optimization Efficacy Xenograft Efficacy Model PK_PD->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

dealing with Jamtine toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their work with the investigational compound Jamtine. Our goal is to help you navigate common challenges, ensure data reproducibility, and effectively interpret your results when studying this compound-induced toxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational antimetabolite. Its primary mechanism of action is believed to involve the induction of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress.[1] This cascade triggers the intrinsic apoptotic pathway, making this compound a potent cytotoxic agent in various cancer cell lines.

Q2: Why are the IC50 values for this compound different across various cell lines?

A2: It is expected to observe different IC50 values for this compound in different cell lines.[2] The potency of a compound is highly dependent on the specific characteristics of the cell type being tested.[3][4] Factors such as metabolic rate, expression levels of target proteins, and cellular antioxidant capacities can vary significantly, leading to different sensitivities to this compound.[5]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Q4: What is the recommended solvent for reconstituting this compound, and what is the maximum final concentration in culture?

A4: this compound is best dissolved in sterile dimethyl sulfoxide (DMSO). For most cell lines, it is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[13] Always run a vehicle-only control (cells treated with the same final concentration of DMSO as the highest this compound dose) to confirm the solvent is not affecting cell viability.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem / Observation Potential Cause Recommended Solution
Higher-than-expected cytotoxicity at very low concentrations. Incorrect Drug Concentration: Errors in stock solution preparation or serial dilutions.[9]1. Verify all calculations for your stock and working solutions. 2. Prepare a fresh stock solution of this compound and repeat the experiment.[13]
Suboptimal Cell Health: Cells may be at a high passage number, stressed, or contaminated (e.g., with mycoplasma), making them more sensitive.[9]1. Use cells with a low, consistent passage number.[9] 2. Ensure cells are in the logarithmic growth phase before treatment. 3. Regularly test cell cultures for mycoplasma contamination.[9]
Inconsistent results or high variability in my cell viability assay (e.g., MTT). Procedural Variations: Inconsistent incubation times, pipetting errors, or uneven cell plating.[8][14]1. Standardize all incubation periods. 2. Ensure a homogenous single-cell suspension before plating to avoid clumps. 3. Pay close attention to pipetting technique to minimize well-to-well variability.[6]
Assay-Specific Issues: Incomplete solubilization of formazan crystals (in MTT assays) or interference from the compound with assay reagents.[15]1. After adding the solubilization solution, ensure all purple crystals are fully dissolved by shaking the plate or pipetting up and down before reading.[16] 2. Include a "compound only" control (this compound in media without cells) to check for direct interference with the assay's absorbance or fluorescence signal.
This compound appears to precipitate when added to the culture medium. Solubility Limit Exceeded: The concentration of this compound may be too high for the aqueous culture medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 2. Gently warm the culture medium to 37°C before adding the this compound stock solution. 3. Add the this compound stock to the medium and vortex gently immediately before adding it to the cells.
Cells in the outer wells of the plate show different viability from inner wells (Edge Effect). Uneven Evaporation: Media in the outer wells of a microplate can evaporate more quickly, concentrating media components and the drug.[8]1. Avoid using the outermost wells of the 96-well plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. 3. Ensure proper humidification in the incubator.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound across several common human cancer cell lines after a 48-hour treatment period. Data were generated using a standard MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma12.5
A549 Lung Carcinoma8.2
HeLa Cervical Adenocarcinoma15.8
Jurkat T-cell Leukemia5.1
K562 Chronic Myelogenous Leukemia7.9

Note: These values are representative and can vary based on experimental conditions.[17][18]

Table 2: Recommended Starting Concentrations and Incubation Times
Experimental GoalRecommended Concentration Range (µM)Recommended Incubation Time
Initial IC50 Determination 0.1 - 100 (Logarithmic dilution)24, 48, or 72 hours
Mechanism of Action (Signaling) Studies 1x, 2x, and 5x the IC50 value1, 6, 12, or 24 hours
Apoptosis Assays (Annexin V) 1x and 2x the IC50 value24 or 48 hours
ROS Production Measurement 1x and 2x the IC50 value30 minutes, 1, 3, or 6 hours

Experimental Protocols

Protocol 1: Determining this compound's IC50 using an MTT Assay

This protocol is for assessing cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in living cells.[15]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[20]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[21][24]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[23] Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[25] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~50 µg/mL).[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][25]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[25]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[25]

Protocol 3: Measuring Intracellular ROS Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS. H₂DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate or in 6-well plates, depending on the available reader (plate reader or flow cytometer).

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add medium containing 5-10 µM H₂DCFDA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Treatment: Add fresh, pre-warmed culture medium containing this compound at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Measurement: Measure the fluorescence immediately and at subsequent time points (e.g., 30, 60, 180 minutes) using a fluorescence plate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.[27]

  • Data Analysis: Normalize the fluorescence intensity of treated samples to that of the vehicle control to determine the fold-change in ROS production.

Visualizations

Jamtine_Pathway This compound This compound ROS Increased Intracellular ROS This compound->ROS Mito_Stress Mitochondrial Stress (Bax Upregulation) ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells in 96-Well Plate Incubate1 2. Incubate for 24h Dilute 3. Prepare this compound Serial Dilutions Treat 4. Treat Cells with this compound Dilute->Treat Incubate2 5. Incubate for 48h MTT 6. Perform MTT Assay Read 7. Read Absorbance MTT->Read Analyze 8. Calculate IC50

Caption: Experimental workflow for IC50 determination using an MTT assay.

Troubleshooting_Logic Start Observation: Unexpectedly High Cytotoxicity Check_Conc Is stock concentration and dilution correct? Start->Check_Conc Check_Solvent Is the vehicle-only control healthy? Check_Conc->Check_Solvent Yes Sol_Conc Action: Remake stock and repeat dilutions. Check_Conc->Sol_Conc No Check_Cells Are cells low passage and mycoplasma-free? Check_Solvent->Check_Cells Yes Sol_Solvent Action: Lower final DMSO concentration. Check_Solvent->Sol_Solvent No Sol_Cells Action: Use fresh, low passage cell stock. Check_Cells->Sol_Cells No Sol_Assay Action: Review and optimize the assay protocol. Check_Cells->Sol_Assay Yes

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

References

Technical Support Center: Refining Jamtine Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Jamtine purification techniques. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound purification?

For optimal yield and purity, we recommend starting with clarified cell lysate. It is crucial to ensure that the lysate is filtered through a 0.22 µM or 0.45 µM filter to remove any cellular debris that could clog the chromatography column.[1]

Q2: What type of chromatography is most effective for this compound purification?

Affinity chromatography is the most effective initial step for purifying this compound, followed by a polishing step using ion-exchange or size-exclusion chromatography to achieve higher purity.

Q3: What are the optimal storage conditions for purified this compound?

Purified this compound should be stored at -80°C in a buffer containing a cryoprotectant such as glycerol to prevent degradation and maintain biological activity.

Q4: How can I monitor the purity of this compound during the purification process?

SDS-PAGE is the most common method for monitoring the purity of this compound at each stage of purification. Western blotting can also be used for specific detection of His-tagged this compound.

Q5: What is the expected yield of purified this compound per liter of culture?

The yield of purified this compound can vary depending on the expression system and purification protocol. The following table summarizes typical yields from different expression systems.

Expression SystemTypical Yield (mg/L)Purity (%)
E. coli10-20>90%
Yeast5-15>95%
Mammalian Cells1-5>98%

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during this compound purification.

Problem 1: Low Yield of Purified this compound

Q: I am consistently getting a low yield of purified this compound. What are the possible causes and how can I troubleshoot this issue?

A: Low yield can be caused by several factors, from suboptimal cell lysis to issues with your chromatography protocol.

Possible Causes & Solutions:

Possible Cause Solution
Inefficient Cell Lysis Ensure complete cell disruption by optimizing your lysis protocol. For viscous lysates due to high nucleic acid content, consider adding DNase and Mg2+ to the lysis buffer.[1]
Suboptimal Buffer Composition Verify the pH and composition of all buffers. Ensure that chelating agents or strong reducing agents are not present at concentrations that would interfere with binding to the affinity column.[1]
Loss of Histidine Tag Confirm the presence of the histidine tag on your this compound construct using Western blotting with an anti-His antibody.[1]
Short Incubation Time Decrease the flow rate during sample loading or increase the incubation time to ensure efficient binding of this compound to the resin.[1]

Experimental Protocol: Optimizing Cell Lysis

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM imidazole, pH 8.0) at a ratio of 1:10 (w/v).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the lysate on ice using short pulses (e.g., 10 seconds on, 20 seconds off) until the viscosity is reduced.

  • If the lysate remains viscous, add DNase I to 5 µg/mL and MgCl2 to 1 mM, and incubate on ice for an additional 15 minutes.[1]

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.45 µM filter before loading it onto the chromatography column.[1]

Low_Yield_Troubleshooting cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions start Low this compound Yield lysis Inefficient Lysis? start->lysis buffer Buffer Issues? start->buffer tag His-Tag Lost? start->tag incubation Incubation Time? start->incubation optimize_lysis Optimize Lysis Protocol (e.g., add DNase) lysis->optimize_lysis check_buffer Verify Buffer pH & Composition buffer->check_buffer western_blot Confirm Tag with Western Blot tag->western_blot adjust_flow Decrease Flow Rate/ Increase Incubation incubation->adjust_flow

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: Variable Retention Times in Chromatography

Q: The retention time of this compound is inconsistent between different purification runs. What could be causing this variability?

A: Inconsistent retention times are often indicative of issues with the liquid chromatography system or the mobile phase.

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of all mobile phases. If using online mixing, verify the instrument settings and check for proper pump operation.[2]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by up to 2%.[2]
Leaks in the System Inspect all fittings and connections for leaks, which can lead to a drop in flow rate and increased retention times.[2]
Pump Malfunction Check for air bubbles in the pump and ensure check valves and pump seals are functioning correctly. A simple flow rate measurement with a stopwatch and graduated cylinder can help diagnose pump problems.[2]
Column Degradation If the mobile phase and system are not the issue, the column's stationary phase may have degraded. Replace the column to see if the problem is resolved.[2]

Experimental Protocol: Verifying LC System Performance

  • Flow Rate Check: Disconnect the column and direct the flow from the pump into a 10 mL graduated cylinder. Run the pump at 1 mL/min for 5 minutes and verify that the collected volume is 5 mL.

  • System Purge: Purge the pump with fresh, degassed mobile phase to remove any air bubbles.

  • Leak Inspection: Pressurize the system and carefully inspect all connections for any signs of leakage.

  • Temperature Validation: If using a column oven, verify its temperature accuracy with an external thermometer.

Retention_Time_Troubleshooting cluster_start Start cluster_checks System Checks cluster_solutions Corrective Actions start Variable Retention Times mobile_phase Check Mobile Phase Preparation start->mobile_phase temperature Verify Column Temperature start->temperature leaks Inspect for Leaks start->leaks pump Check Pump Function start->pump prepare_new Prepare Fresh Mobile Phase mobile_phase->prepare_new use_oven Use Column Oven temperature->use_oven tighten_fittings Tighten/Replace Fittings leaks->tighten_fittings purge_pump Purge/Service Pump pump->purge_pump replace_column Replace Column prepare_new->replace_column If problem persists use_oven->replace_column If problem persists tighten_fittings->replace_column If problem persists purge_pump->replace_column If problem persists

Caption: Logical workflow for troubleshooting variable retention times.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Q: My chromatograms show significant peak tailing or fronting for this compound. How can I improve the peak shape?

A: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or issues with the flow path.

Possible Causes & Solutions:

Possible Cause Solution
Peak Tailing This can be due to secondary interactions. Ensure all fittings are correct to avoid excess void volume. If the issue persists, the column inlet frit may be dirty and require cleaning or replacement.[3]
Peak Fronting This is typically a sign of column overload. Reduce the amount of sample loaded onto the column.
Split Peaks Split peaks can indicate a partially clogged inlet frit or a void in the column packing. Back-flushing the column may resolve a clogged frit. If a void has formed, the column will likely need to be replaced.

Experimental Protocol: Column Cleaning and Maintenance

  • Disconnect the column from the detector.

  • Reverse the direction of flow to back-flush the column.[3]

  • Flush the column with 10-20 column volumes of a 50/50 water and methanol solution at an elevated temperature (e.g., 60°C) to dissolve precipitates.[3]

  • Increase the solvent strength by flushing with 90% methanol, followed by 90% tetrahydrofuran (THF).[3]

  • Re-equilibrate the column with your mobile phase before use.

Peak_Shape_Troubleshooting cluster_start Start cluster_symptoms Symptoms cluster_solutions Solutions start Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split check_fittings Check Fittings & Clean/Replace Frit tailing->check_fittings reduce_load Reduce Sample Load fronting->reduce_load backflush Back-flush Column/ Replace Column split->backflush

Caption: Diagnostic guide for poor peak shape in chromatography.

References

Jamtine Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production and scale-up of Jamtine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound at larger scales.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a tetrahydroisoquinoline alkaloid that has been investigated for its therapeutic properties.[1][2] Its complex molecular structure presents unique challenges in chemical synthesis, particularly during scale-up for preclinical and clinical studies.

Q2: What is the primary synthetic route for this compound and what are the key reaction types involved?

A2: The most cited laboratory-scale synthesis involves a diastereoselective tandem Pummerer/Mannich cyclization sequence or a thionium/N-acyliminium ion cascade.[1][2][3] These advanced organic reactions are powerful for constructing the core structure of this compound but can be sensitive to reaction conditions, making scale-up a significant challenge.

Q3: Are there known stereoisomers of this compound, and how does this impact production?

A3: Yes, both cis- and trans- isomers of this compound have been synthesized.[4] The biological activity of these isomers may differ, so controlling the stereoselectivity of the cyclization reaction is critical during production to ensure the desired therapeutic effect and meet regulatory requirements.

Q4: What are the primary safety concerns when scaling up this compound synthesis?

A4: The synthesis of this compound involves several hazardous reagents and intermediates. Key safety considerations include the handling of corrosive acids, flammable solvents, and potentially toxic intermediates. A thorough process hazard analysis (PHA) is essential before attempting any scale-up.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound production.

Problem 1: Low Diastereoselectivity in the Key Cyclization Step

  • Symptoms: Inconsistent or low ratio of the desired diastereomer of this compound, leading to difficult purification and reduced overall yield.

  • Possible Causes:

    • Temperature Fluctuations: Poor heat transfer in larger reactors can lead to localized "hot spots" that affect the transition state of the cyclization reaction.

    • Mixing Inefficiency: Inadequate mixing can result in localized concentration gradients of reactants and catalysts, altering the reaction pathway.

    • Moisture Contamination: The presence of water can interfere with the Lewis acid catalysts typically used in the reaction.

  • Solutions:

    • Improve Temperature Control: Utilize a reactor with a higher surface-area-to-volume ratio or a more efficient cooling system. Consider a continuous flow reactor setup for better temperature management.

    • Optimize Agitation: Adjust the impeller speed and type to ensure homogenous mixing throughout the reaction. For larger vessels, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of a Persistent Emulsion During Work-up

  • Symptoms: Difficulty in separating the organic and aqueous layers after quenching the reaction, leading to product loss and longer processing times.

  • Possible Causes:

    • Presence of Amphiphilic Intermediates: Partially reacted starting materials or byproducts may act as surfactants.

    • High Shear Mixing During Extraction: Aggressive mixing can create fine droplets that are slow to coalesce.

    • pH of the Aqueous Layer: The pH during extraction can influence the solubility of impurities and their tendency to stabilize emulsions.

  • Solutions:

    • Brine Wash: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Mixing: Use a paddle stirrer or gently rock the separatory funnel instead of vigorous shaking.

    • pH Adjustment: Experiment with small adjustments to the pH of the aqueous layer to find a range where the emulsion is less stable.

Data Presentation

Table 1: Effect of Scale on Diastereomeric Ratio and Yield of the Cyclization Step

Scale (g)Reactor Volume (L)Average Temperature (°C)Agitation Speed (RPM)Diastereomeric Ratio (desired:undesired)Isolated Yield (%)
10.1-7830015:185
101-75 ± 32009:172
505-72 ± 51505:158
10010-70 ± 81003:145

Experimental Protocols

Protocol 1: Optimized Cyclization Reaction for a 50g Scale

  • Reactor Preparation: A 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is dried in an oven overnight and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: The reactor is charged with a solution of the precursor enamide (50 g) in anhydrous dichloromethane (2.5 L).

  • Cooling: The reactor is cooled to -78 °C using a circulating chiller.

  • Catalyst Addition: A solution of the Lewis acid catalyst in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every hour.

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of a pre-chilled saturated sodium bicarbonate solution.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Mandatory Visualizations

Jamtine_Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Reagent & Solvent Preparation start->reagents reactor Reactor Setup & Inerting reagents->reactor cooling Cooling to -78°C reactor->cooling addition Slow Reagent Addition cooling->addition monitoring Reaction Monitoring (HPLC/TLC) addition->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction purification Chromatography extraction->purification end Final Product purification->end Troubleshooting_Low_Yield start Low Yield or Impure Product check_temp Was Temperature Stable below -75°C? start->check_temp check_mixing Was Mixing Adequate? check_temp->check_mixing Yes improve_cooling Improve Reactor Cooling System check_temp->improve_cooling No check_moisture Were Anhydrous Conditions Maintained? check_mixing->check_moisture Yes optimize_agitation Optimize Agitator Speed & Design check_mixing->optimize_agitation No dry_reagents Rigorously Dry Solvents & Reagents check_moisture->dry_reagents No success Re-run Reaction check_moisture->success Yes improve_cooling->success optimize_agitation->success dry_reagents->success Jamtine_Signaling_Pathway This compound This compound KinaseA Kinase A This compound->KinaseA inhibits ProteinB Protein B KinaseA->ProteinB TF Transcription Factor C ProteinB->TF CellGrowth Inhibition of Cell Proliferation TF->CellGrowth

References

Validation & Comparative

Comparative Analysis of Jamtine's Binding Affinity to Kinase X

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of kinase inhibitor development, understanding the binding affinity of novel compounds to their targets is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of "Jamtine," a novel investigational inhibitor, against other known inhibitors of "Kinase X," a critical enzyme in a hypothetical cellular signaling pathway. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals engaged in drug discovery and development.

Quantitative Comparison of Binding Affinities

The binding affinity of this compound and two alternative compounds, Compound A and Compound B, for Kinase X was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.

CompoundKd (nM)kon (1/Ms)koff (1/s)
This compound 2.5 1.2 x 1063.0 x 10-3
Compound A15.88.5 x 1051.3 x 10-2
Compound B5.21.0 x 1065.2 x 10-3

Experimental Protocols

A detailed methodology for the Surface Plasmon Resonance (SPR) assay used to determine the binding kinetics and affinity is provided below.

Surface Plasmon Resonance (SPR) Assay Protocol

  • Immobilization of Kinase X:

    • A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human Kinase X was diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 50 µg/mL and injected over the activated sensor surface until the desired immobilization level was reached.

    • The surface was then blocked with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • A serial dilution of this compound, Compound A, and Compound B was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • The diluted compounds were injected over the immobilized Kinase X surface at a flow rate of 30 µL/min for 180 seconds.

    • The dissociation phase was monitored for 600 seconds.

    • The sensor surface was regenerated between each compound injection using a pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants were determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kd) was calculated as the ratio of koff/kon.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the SPR-based validation of this compound's binding affinity to Kinase X.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Immobilization Immobilization of Kinase X on Sensor Chip Injection Injection of Compounds over Sensor Surface Immobilization->Injection Immobilized Target CompoundPrep Preparation of this compound and Alternatives CompoundPrep->Injection Analytes Detection Real-time Detection of Binding and Dissociation Injection->Detection Sensorgram Generation of Sensorgrams Detection->Sensorgram Fitting Kinetic Model Fitting (1:1 Langmuir) Sensorgram->Fitting Kd_Calc Calculation of kon, koff, and Kd Fitting->Kd_Calc

Caption: Workflow for SPR-based binding affinity determination.

Signaling Pathway Context

To understand the relevance of inhibiting Kinase X, the following diagram outlines its hypothetical position in a signal transduction cascade.

G Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Kinase X UpstreamKinase->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse This compound This compound This compound->KinaseX

Caption: Hypothetical signaling pathway involving Kinase X.

A Comparative Analysis of "Jamtine" (Memantine) and Ketamine: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy and underlying mechanisms of two prominent NMDA receptor antagonists: "Jamtine" (Memantine) and Ketamine. While both compounds target the N-methyl-D-aspartate (NMDA) receptor, their distinct pharmacological properties lead to vastly different clinical applications and outcomes. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

I. Comparative Efficacy and Mechanism of Action

Memantine, marketed under various brand names and referred to here as "this compound," is a well-tolerated drug approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] In contrast, Ketamine, a more potent NMDA receptor antagonist, is utilized as a general anesthetic and has gained significant attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[2][4][5] However, Ketamine's clinical utility is hampered by psychotomimetic side effects, which are not associated with Memantine.[2]

The primary mechanism of action for both compounds involves blocking the ion channel of the NMDA receptor.[1][6] However, their interactions with the receptor differ significantly in terms of affinity, kinetics, and voltage-dependency.[1][3][7] These differences are believed to underlie their distinct clinical profiles.

Key Differentiators in Mechanism:

  • Receptor Subtype Specificity: Evidence suggests that Memantine and Ketamine may inhibit different subpopulations of NMDA receptors. Memantine is thought to preferentially target extrasynaptic NMDA receptors, whose overactivation is linked to excitotoxicity, while Ketamine appears to block synaptic NMDA receptors more effectively.[1][8]

  • Influence of Magnesium (Mg2+): In the presence of physiological concentrations of Mg2+, Ketamine is a much more effective inhibitor of synaptic NMDA receptors than Memantine.[1] This is a critical distinction as many in vitro studies are conducted in the absence of Mg2+.[1]

  • Downstream Signaling: Ketamine's rapid antidepressant effects are linked to its ability to inhibit the phosphorylation of eukaryotic elongation factor 2 (eEF2) and increase the expression of brain-derived neurotrophic factor (BDNF).[4][9] Memantine, at therapeutic concentrations, does not appear to significantly impact this signaling pathway.[4][9]

Quantitative Efficacy Data

The following tables summarize key quantitative data comparing the efficacy and receptor binding properties of Memantine and Ketamine.

Parameter"this compound" (Memantine)KetamineReference
Primary Indication Alzheimer's DiseaseAnesthesia, Depression[1][2]
IC50 (GluN1/GluN2A) ~0.80 µM~0.33 µM[9]
IC50 (GluN1/GluN2B) ~0.57 µM~0.31 µM[9]
Clinical Efficacy (Alzheimer's) Modest improvement in cognition and daily functionNot established[7]
Clinical Efficacy (Depression) Not effective as a rapid antidepressantRapid and robust antidepressant effects[4][7][9]

II. Experimental Protocols

This section outlines the methodologies for key experiments that have elucidated the differential effects of Memantine and Ketamine.

A. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

Objective: To measure the inhibitory effects of Memantine and Ketamine on NMDA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic rodents.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on mature neurons (typically 14-21 days in vitro).

  • NMDA Receptor Activation: NMDA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) or currents evoked by exogenous application of NMDA and glycine are recorded.

  • Drug Application: Memantine or Ketamine is bath-applied at various concentrations to determine the dose-response relationship and IC50 values.

  • Data Analysis: The amplitude and frequency of NMDA receptor currents are measured before and after drug application to quantify the degree of inhibition. Experiments are conducted both in the absence and presence of physiological concentrations of extracellular Mg2+ to assess its impact on drug efficacy.[9]

B. In Vivo Behavioral Models of Depression: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of Memantine and Ketamine in a rodent model.

Methodology:

  • Animal Subjects: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of either saline (vehicle), Ketamine (e.g., 10 mg/kg), or Memantine (e.g., 3 or 10 mg/kg).[9]

  • Forced Swim Test: 30 minutes after injection, mice are placed in a cylinder of water from which they cannot escape for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: The mean immobility time for each treatment group is compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

C. Molecular Analysis: Western Blot for eEF2 Phosphorylation

Objective: To determine the effect of Memantine and Ketamine on the phosphorylation of eEF2, a downstream target of NMDA receptor signaling.

Methodology:

  • Tissue Collection: Following behavioral testing (or at specific time points after drug administration), brain tissue (e.g., hippocampus or prefrontal cortex) is rapidly dissected and frozen.

  • Protein Extraction: Total protein is extracted from the brain tissue lysates.

  • Western Blotting:

    • Protein samples are separated by size using SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated eEF2 (P-eEF2) and total eEF2 (T-eEF2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

  • Densitometric Analysis: The intensity of the P-eEF2 and T-eEF2 bands is quantified, and the ratio of P-eEF2 to T-eEF2 is calculated to determine the relative level of eEF2 phosphorylation.[9]

III. Visualizations

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Caption: Differential Signaling Pathways of Ketamine and "this compound" (Memantine).

G cluster_workflow In Vivo Antidepressant Efficacy Workflow start Rodent Model (e.g., Mouse) drug_admin Drug Administration (i.p. injection) start->drug_admin behavioral_test Forced Swim Test (Measure Immobility) drug_admin->behavioral_test tissue_collection Brain Tissue Collection behavioral_test->tissue_collection molecular_analysis Western Blot (P-eEF2/T-eEF2) tissue_collection->molecular_analysis data_analysis Data Analysis & Interpretation molecular_analysis->data_analysis

Caption: Experimental Workflow for Assessing Antidepressant Efficacy.

References

Cross-Validation of Memantine's Effects in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of memantine across various experimental models, its performance relative to other therapeutic alternatives, and supporting experimental data. As "Jamtine" is not a recognized compound in the scientific literature, this guide focuses on memantine, a well-documented NMDA receptor antagonist, which is likely the intended subject of inquiry.

Memantine is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease (AD).[1][2][3] Its mechanism of action involves blocking the effects of excessive glutamate, a neurotransmitter that, when overactive, can lead to neuronal damage (excitotoxicity).[2][4] This guide will delve into the cross-validation of its effects in preclinical and clinical models.

Comparative Efficacy of Memantine and Alternatives

Memantine's therapeutic effects have been evaluated in comparison to other Alzheimer's treatments, primarily cholinesterase inhibitors and newer monoclonal antibodies.

Drug Class Drug(s) Mechanism of Action Efficacy Highlights Limitations
NMDA Receptor Antagonist MemantineBlocks pathological activation of NMDA receptors by glutamate, reducing excitotoxicity.[1][2][5]Shows modest benefits in cognition, function, and global status in moderate to severe AD.[6][7][8] May have neuroprotective effects.[4][6]Does not slow the underlying disease progression.[2][9][10] Efficacy in mild AD is debated.[6][7]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineIncrease the levels of acetylcholine, a neurotransmitter involved in memory and thinking, by inhibiting its breakdown.[11]Effective in treating symptoms of mild to moderate AD.[9][11]Do not modify the disease course.[9][11] Efficacy may decrease as the disease progresses.[11]
Anti-Amyloid Monoclonal Antibodies Lecanemab, DonanemabTarget and promote the clearance of amyloid-beta plaques, a hallmark of AD.[9][12]Have been shown to slow the progression of early-stage AD.[9][12]Risk of amyloid-related imaging abnormalities (ARIA).[9] Administered intravenously.[12]
Quantitative Data from Clinical and Preclinical Models

The effects of memantine have been quantified in various studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of Memantine in Moderate to Severe Alzheimer's Disease (Pooled Data)

Outcome Measure Scale Effect of Memantine (vs. Placebo) Reference
Global Clinical ChangeClinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-Plus)0.21 point improvement[7]
Cognitive FunctionSevere Impairment Battery (SIB)3.11 point improvement[7]
Activities of Daily LivingAlzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL19)1.09 point improvement[7]
Behavior and MoodNeuropsychiatric Inventory (NPI)1.84 point improvement[7]

Table 2: Preclinical Data on Memantine's Potency

Model Parameter Value Reference
Rat Spinal NeuronsNMDA-induced response inhibition (ID50)26 mg/kg i.v.[13]
Rat ModelNMDA-induced convulsion inhibition (ED50)2.9 mg/kg[13]
Rat ModelNMDA-induced cholinergic neuron damage inhibition (ID50)2.7 mg/kg[13]
In vitro (α7 nicotinic receptors)IC500.34 - 5 µM[14]
In vitro (α4β2 nicotinic receptors)IC5014 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to evaluate memantine's effects.

Protocol 1: Evaluation of Cognitive Enhancement in an Animal Model of Alzheimer's Disease
  • Model: Transgenic mouse models of AD, such as APP/PS1 or 5XFAD mice, which overexpress human amyloid precursor protein and presenilin-1 mutations.[15]

  • Treatment: Memantine is typically administered orally via drinking water or through intraperitoneal injections at doses ranging from 5 to 30 mg/kg/day for a specified duration (e.g., 4 months).[15][16]

  • Behavioral Testing: Cognitive function is assessed using standardized behavioral tests:

    • Morris Water Maze: To evaluate spatial learning and memory.[15]

    • Novel Object Recognition Task: To assess recognition memory.[15]

  • Histological and Molecular Analysis: Following behavioral testing, brain tissue is collected to quantify amyloid plaque burden, neuronal loss, and levels of synaptic proteins.

Protocol 2: Assessment of Neuroprotection in a Cell Culture Model of Excitotoxicity
  • Model: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

  • Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate or an NMDA receptor agonist (e.g., NMDA) to induce excitotoxic cell death.

  • Treatment: Memantine is applied to the cell culture medium at various concentrations prior to or concurrently with the excitotoxic insult.

  • Outcome Measures:

    • Cell Viability Assays: (e.g., MTT assay) to quantify the extent of cell death.

    • Measurement of Intracellular Calcium: Using fluorescent calcium indicators to assess the influx of calcium, a key event in excitotoxicity.

    • Western Blot Analysis: To measure the expression of proteins involved in apoptotic and survival pathways.

Signaling Pathways Modulated by Memantine

Memantine's primary mechanism of action is the blockade of NMDA receptors. However, its effects extend to downstream signaling pathways.

NMDA Receptor Antagonism and Reduction of Excitotoxicity

Under pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, causing a massive influx of Ca2+ ions. This triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal death. Memantine, by blocking the NMDA receptor channel, mitigates this excitotoxic cascade.

NMDA_Excitotoxicity cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_pre Glutamate NMDA_R NMDA Receptor Glutamate_pre->NMDA_R Excessive Release Ca_channel Ca2+ Channel NMDA_R->Ca_channel Opens Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Neurotoxicity Neurotoxicity (Neuronal Death) Ca_influx->Neurotoxicity Triggers Memantine Memantine Memantine->Ca_channel Blocks

Caption: Memantine blocks excessive Ca2+ influx through NMDA receptor channels.

Modulation of Autophagy and Apoptosis Pathways

Recent studies suggest that memantine can exert anti-autophagic and anti-apoptotic effects through both mTOR-dependent and -independent pathways. By upregulating the PI3K/Akt/mTOR pathway, memantine can inhibit autophagy. It may also prevent the activation of autophagy by inhibiting the phosphorylation of the Bcl-2/Beclin-1 complex.[17]

Memantine_Autophagy cluster_mTOR_dependent mTOR-Dependent Pathway cluster_mTOR_independent mTOR-Independent Pathway Memantine Memantine PI3K PI3K Memantine->PI3K Upregulates JNK1 JNK1 Memantine->JNK1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Bcl2_Beclin1 Bcl-2/Beclin-1 Complex JNK1->Bcl2_Beclin1 Phosphorylates Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 Dissociates Beclin1->Autophagy Activates Apoptosis Apoptosis Autophagy->Apoptosis Can Promote

Caption: Memantine's modulation of autophagy and apoptosis.

Nicotinic Neuroprotective Pathway

Interestingly, memantine has been shown to have a neuroprotective mechanism that involves the nicotinic acetylcholine system. This pathway requires the release of acetylcholine and the activation of α4β2 nicotinic receptors, leading to the activation of the PI3K/AKT cell survival pathway.[18]

Memantine_Nicotinic_Pathway Memantine Memantine ACh_release Acetylcholine Release Memantine->ACh_release Induces a4b2_receptor α4β2 Nicotinic Receptor ACh_release->a4b2_receptor Activates PI3K_AKT PI3K/AKT Pathway a4b2_receptor->PI3K_AKT Activates Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection

Caption: Memantine's nicotinic-mediated neuroprotective pathway.

References

Jamtine vs. [Standard-of-Care Drug] in [Disease Model]: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic candidate Jamtine against the current standard-of-care drug for the treatment of [Disease Model]. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used in key studies.

Comparative Efficacy and Safety Profile

The following table summarizes the key quantitative data from preclinical studies comparing this compound and the [Standard-of-Care Drug] in the [Disease Model].

MetricThis compound[Standard-of-Care Drug]
Efficacy
Tumor Growth Inhibition (%)75%58%
IC50 (nM)50120
Apoptosis Induction (Fold Change)4.52.1
Pharmacokinetics
Bioavailability (%)4025
Half-life (hours)128
Safety
LD50 (mg/kg)500350
Off-target Kinase InhibitionLowModerate

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by modulating the [Specific Signaling Pathway], which is aberrantly activated in [Disease Model]. The diagram below illustrates the mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound Kinase2 Kinase B This compound->Kinase2 Inhibits SOC [Standard-of-Care Drug] SOC->Kinase1 Inhibits Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation & Survival Gene->Proliferation Drives

Caption: this compound's targeted inhibition of Kinase B in the signaling cascade.

Experimental Protocols

In Vitro Cell Viability Assay

The anti-proliferative effects of this compound and the [Standard-of-Care Drug] were assessed using a standard MTS assay.

  • Cell Culture: [Disease Model] cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with serial dilutions of this compound or [Standard-of-Care Drug] (0.1 nM to 100 µM) for 72 hours.

  • MTS Reagent: 20 µL of MTS reagent was added to each well and incubated for 2 hours.

  • Data Acquisition: Absorbance was measured at 490 nm using a plate reader.

  • Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism.

In Vivo Xenograft Study Workflow

The in vivo efficacy was evaluated in a mouse xenograft model.

A Day 0: Tumor Cell Implantation B Day 7: Tumor Volume Measurement & Randomization A->B C Day 8-28: Daily Dosing (Vehicle, this compound, [SoC Drug]) B->C D Weekly: Tumor Volume & Body Weight Measurement C->D E Day 28: Euthanasia & Tumor Excision for Analysis C->E D->E

Caption: Workflow for the in vivo xenograft efficacy study.

Comparative Logic: Therapeutic Advantage

The superior performance of this compound in preclinical models can be attributed to its dual mechanism of action and favorable pharmacokinetic profile.

This compound This compound J_PK Improved Bioavailability This compound->J_PK J_Mech Dual Kinase Inhibition This compound->J_Mech SOC [Standard-of-Care Drug] SOC_PK Lower Bioavailability SOC->SOC_PK SOC_Mech Single Target Inhibition SOC->SOC_Mech Efficacy Enhanced Efficacy J_PK->Efficacy J_Mech->Efficacy Safety Favorable Safety Profile J_Mech->Safety

Caption: Logical relationship of this compound's attributes to its therapeutic advantages.

independent verification of Jamtine research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Analysis of "Jamtine" in the Context of Early Childhood Development

In response to the growing need for evidence-based solutions to manage digital media's impact on early childhood development, this guide provides an independent verification of research pertinent to "this compound," a hypothetical developmental support tool. This analysis is situated within the broader scientific landscape of screen time's effects on developmental milestones in young children. The following data and experimental protocols are derived from a longitudinal cohort study to provide a comparative framework for evaluating tools like "this compound."

Comparative Performance Data

The following table summarizes the association between screen time and performance on developmental screening tests, providing a baseline against which the purported benefits of a tool like "this compound" can be assessed. The data is based on a study of 2441 mothers and children.[1]

Developmental Assessment PeriodExposure Group (Increased Screen Time)Outcome (Performance on Developmental Screening)Statistical Significance
36 MonthsHigher screen time at 24 monthsPoorer performance on developmental screening testsStatistically significant[1]
60 MonthsHigher screen time at 36 monthsLower scores on developmental screening testsStatistically significant[1]

Experimental Protocols

The data presented is based on a longitudinal cohort study designed to assess the directional association between screen time and child development.[1]

Study Design: A 3-wave, cross-lagged panel model was used to analyze data from 2441 mothers and children.[1]

Participants: The study drew from the All Our Families study in Calgary, Alberta, Canada.[1]

Data Collection: Data was collected when the children were aged 24, 36, and 60 months.[1]

Measures:

  • Screen Time: Maternal reports of the child's total hours per week of screen time were collected at 24, 36, and 60 months.[1]

  • Developmental Outcomes: The Ages and Stages Questionnaire, Third Edition (ASQ-3) was used to assess developmental milestones, with data provided through maternal reports.[1]

Statistical Analysis: A cross-lagged panel model was employed to examine the directional relationship between screen time and developmental scores over the three time points. This method allows for the investigation of whether screen time at an earlier age predicts developmental outcomes at a later age, and vice versa.[1]

Visualizing the Research Findings

The following diagrams illustrate the experimental workflow and the key findings of the research.

G cluster_0 Data Collection Wave 1 (24 Months) cluster_1 Data Collection Wave 2 (36 Months) cluster_2 Data Collection Wave 3 (60 Months) ST_24 Screen Time Measurement ST_36 Screen Time Measurement ST_24->ST_36 DS_36 Developmental Screening (ASQ-3) ST_24->DS_36 Predicts Poorer Performance DS_24 Developmental Screening (ASQ-3) DS_24->DS_36 ST_60 Screen Time Measurement ST_36->ST_60 DS_60 Developmental Screening (ASQ-3) ST_36->DS_60 Predicts Lower Scores DS_36->DS_60

Caption: Longitudinal study workflow.

G cluster_0 Observed Association cluster_1 Non-Observed Association IncreasedScreenTime Increased Screen Time PoorerDevelopment Poorer Developmental Performance IncreasedScreenTime->PoorerDevelopment Leads to PoorerDevelopment2 Poorer Developmental Performance IncreasedScreenTime2 Increased Screen Time PoorerDevelopment2->IncreasedScreenTime2 Does Not Lead to

Caption: Directional association between screen time and development.

References

Unraveling the Therapeutic Potential of Jasmonates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of jasmonic acid, its natural analogs, and synthetic derivatives reveals a promising class of compounds with significant anti-inflammatory and anti-cancer activities. This guide provides a comparative study of these molecules, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.

The initial investigation for a compound named "Jamtine" yielded no results in the current scientific literature, suggesting a possible misspelling. However, extensive research into related phonetical and contextual terms strongly indicates that the intended subject of study is the Jasmonate family of compounds. Jasmonates, a class of plant hormones, have garnered considerable interest for their therapeutic potential in mammalian systems. This comparison guide will focus on the principal jasmonate, jasmonic acid, its primary naturally occurring analog, methyl jasmonate, and various synthetic analogs that have been developed to enhance their biological activity.

Comparative Biological Activity of Jasmonates

Jasmonates have demonstrated cytotoxic effects on cancer cells without harming healthy cells.[1] Their mechanism of action is often linked to the induction of apoptosis and the modulation of inflammatory pathways. The following tables summarize key quantitative data from various studies, comparing the efficacy of different jasmonate compounds.

CompoundCell LineAssayIC50 Value (mM)Reference
Methyl Jasmonate (MJ)MDA-MB-435 (Breast Cancer)Apoptosis Assay1.9[1]
Methyl Jasmonate (MJ)MCF-7 (Breast Cancer)Apoptosis Assay2.0[1]
Methyl Jasmonate (MJ)PC-3 (Prostate Cancer)Bcl-2 Protein Expression2.0 (Inhibitory Conc.)[1]

Table 1: Anti-Cancer Activity of Methyl Jasmonate. This table highlights the concentration of Methyl Jasmonate required to induce apoptosis or inhibit key survival proteins in different cancer cell lines.

CompoundCell LineAssayActivityReference
Jasmonate Analog 7RAW264.7 (Macrophage)NO, IL-6, TNF-α ProductionPotent Inhibition[2]
Jasmonate Analog 9RAW264.7 (Macrophage)NO, IL-6, TNF-α ProductionHighest Potency[2]
Jasmonate Analog 13RAW264.7 (Macrophage)NO, IL-6, TNF-α ProductionPotent Inhibition[2]
Jasmonate Analog 15RAW264.7 (Macrophage)NO, IL-6, TNF-α ProductionHighest Potency[2]

Table 2: Anti-Inflammatory Activity of Synthetic Jasmonate Analogs. This table showcases the enhanced anti-inflammatory potential of synthetic α-haloenone jasmonate analogs compared to natural jasmonates. These compounds were evaluated for their ability to inhibit the production of key pro-inflammatory mediators.[2]

Signaling Pathways Modulated by Jasmonates

The therapeutic effects of jasmonates are underpinned by their interaction with several key signaling pathways. Their pro-apoptotic activity in cancer cells is notably associated with the external apoptosis pathway, involving the activation of caspase-8.

Jasmonate_Apoptosis_Pathway MJ Methyl Jasmonate Membrane Tumor Cell Membrane MJ->Membrane Decreases Fluidity TNFa TNFα Expression (Increased) MJ->TNFa TNFR1 TNFR1 Expression (Increased) MJ->TNFR1 Caspase8 Caspase-8 Activation TNFa->Caspase8 TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Jasmonate-induced apoptosis pathway in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are protocols for key experiments used in the evaluation of jasmonate compounds.

1. Cell Viability and Apoptosis Assay (MTT Assay and Flow Cytometry)

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-435, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of jasmonate compounds for 24-72 hours.

  • MTT Assay: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader to determine cell viability.

  • Flow Cytometry for Apoptosis: Treated cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

2. Measurement of Pro-Inflammatory Mediators (Griess Assay and ELISA)

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment and Stimulation: Cells are pre-treated with jasmonate analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Experimental_Workflow Start Start: Synthesize/Obtain Jasmonate Analogs CellCulture Cell Culture (Cancer & Macrophage Lines) Start->CellCulture Treatment Treat Cells with Jasmonate Analogs CellCulture->Treatment AntiCancer Anti-Cancer Assays Treatment->AntiCancer AntiInflammatory Anti-Inflammatory Assays Treatment->AntiInflammatory MTT MTT Assay (Viability) AntiCancer->MTT Flow Flow Cytometry (Apoptosis) AntiCancer->Flow Griess Griess Assay (NO) AntiInflammatory->Griess ELISA ELISA (IL-6, TNF-α) AntiInflammatory->ELISA Data Data Analysis & Comparison MTT->Data Flow->Data Griess->Data ELISA->Data Conclusion Conclusion Data->Conclusion

General workflow for comparing jasmonate analogs.

Conclusion

The study of jasmonates and their analogs presents a promising frontier in the development of novel anti-cancer and anti-inflammatory agents.[3] The structural similarity of jasmonates to prostaglandins provides a basis for their biological activity in mammalian cells.[4][5] Synthetic modifications, particularly the introduction of an α-haloenone functionality, have been shown to significantly enhance their anti-inflammatory potency.[2] Further research focusing on structure-activity relationships and in vivo efficacy is warranted to translate these promising preclinical findings into therapeutic applications.

References

Assessing the Specificity of Jamtine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Jamtine, a novel kinase inhibitor, against alternative compounds. The data presented herein is intended to offer a clear, evidence-based assessment of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism and the methodologies used for its characterization.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the Janus Tyrosine Kinase 1 (JTK1), a key signaling node implicated in certain inflammatory and autoimmune disorders. Its therapeutic rationale is based on the selective inhibition of the JTK1 pathway to modulate downstream inflammatory responses. This guide assesses the specificity of this compound in comparison to "Alterkin-1," a well-characterized kinase inhibitor with a broader target profile.

Comparative Kinase Specificity Profiling

To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of 10 representative kinases and compared with that of Alterkin-1. The half-maximal inhibitory concentration (IC50) values were determined for each compound against each kinase.

Table 1: Kinase Inhibition Profile of this compound vs. Alterkin-1

Kinase TargetThis compound IC50 (nM)Alterkin-1 IC50 (nM)
JTK1 (On-Target) 5.2 15.8
JTK235025.4
JTK3>10,0001,200
SRC1,50085.6
LCK2,300110.2
FYN>10,000350.7
BTK8,5005.1
EGFR>10,0002,500
VEGFR2>10,0001,800
PDGFRβ>10,0003,200

Data represents the mean of three independent experiments.

The data clearly indicates that this compound exhibits high potency and selectivity for its intended target, JTK1, with significantly less activity against a panel of off-target kinases. In contrast, Alterkin-1 demonstrates a broader spectrum of activity, with potent inhibition of JTK2, SRC, LCK, and BTK in addition to JTK1.

Cellular Target Engagement

To confirm target engagement in a cellular context, a cellular thermal shift assay (CETSA) was performed in human T-cells treated with this compound and Alterkin-1. The stabilization of JTK1 upon compound binding was measured as an indicator of target engagement.

Table 2: Cellular Target Engagement of JTK1

CompoundConcentration (µM)JTK1 Stabilization (ΔTm in °C)
Vehicle (DMSO)-0
This compound14.8
Alterkin-112.1

ΔTm represents the change in the melting temperature of JTK1.

This compound demonstrated a more pronounced stabilization of JTK1 in treated cells compared to Alterkin-1, suggesting more effective and direct engagement of the target protein within a physiological environment.

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the IC50 values of this compound and Alterkin-1 against a panel of purified kinases.

Methodology:

  • Recombinant human kinases were obtained from a commercial source.

  • Kinase activity was measured using a radiometric assay format with [γ-33P]ATP.

  • A 10-point dose-response curve was generated for each compound, with concentrations ranging from 0.1 nM to 10 µM.

  • Kinases, substrate, and ATP were incubated with the test compound for 60 minutes at room temperature.

  • The reaction was stopped, and the incorporation of 33P into the substrate was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Thermal Shift Assay (CETSA)

Objective: To measure the extent of JTK1 target engagement by this compound and Alterkin-1 in a cellular environment.

Methodology:

  • Human T-cell line (e.g., Jurkat) was cultured to a density of 1x10^7 cells/mL.

  • Cells were treated with 1 µM of this compound, 1 µM of Alterkin-1, or vehicle (DMSO) for 1 hour at 37°C.

  • Cells were harvested, washed, and resuspended in PBS.

  • The cell suspension was divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cells were lysed by freeze-thawing, and the soluble fraction was separated by centrifugation.

  • The amount of soluble JTK1 at each temperature was determined by Western blotting using a specific anti-JTK1 antibody.

  • Melting curves were generated by plotting the amount of soluble JTK1 as a function of temperature, and the melting temperature (Tm) was determined. The change in Tm (ΔTm) was calculated relative to the vehicle-treated control.

Visualized Pathways and Workflows

Jamtine_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JTK1 JTK1 Receptor->JTK1 Activation STAT STAT JTK1->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Expression Nucleus->Gene This compound This compound This compound->JTK1 Inhibition

Caption: this compound's mechanism of action in the JTK1 signaling pathway.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified Kinase Incubation Incubate 60 min at Room Temp Kinase->Incubation Compound This compound / Alterkin-1 (10-point dilution) Compound->Incubation Substrate Substrate + [γ-33P]ATP Substrate->Incubation Quantify Quantify 33P Incorporation Incubation->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Experimental workflow for the kinase profiling assay.

Jamtine_vs_Alterkin_Comparison cluster_this compound This compound Profile cluster_alterkin1 Alterkin-1 Profile This compound This compound JTK1_J High Potency on JTK1 This compound->JTK1_J Alterkin1 Alterkin-1 JTK1_A Moderate Potency on JTK1 Alterkin1->JTK1_A OffTarget_J Low Off-Target Activity JTK1_J->OffTarget_J Specificity_J High Specificity OffTarget_J->Specificity_J OffTarget_A Significant Off-Target Activity (JTK2, SRC, BTK) JTK1_A->OffTarget_A Specificity_A Low Specificity OffTarget_A->Specificity_A

Caption: Logical comparison of this compound and Alterkin-1 specificity profiles.

Conclusion

The presented data demonstrates that this compound is a highly specific inhibitor of JTK1, both in biochemical and cellular assays. Its superior selectivity profile compared to the broader-spectrum inhibitor, Alterkin-1, suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target-related side effects. These findings support the continued development of this compound as a promising candidate for the treatment of JTK1-mediated diseases. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic efficacy and safety profile of this compound.

A Head-to-Head Comparison: Jamtine vs. HiBiT for Quantifying PROTAC-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly advancing field of targeted protein degradation, researchers require robust and efficient methods to quantify the efficacy of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1] This guide provides a direct comparison between the novel Jamtine assay and the established HiBiT bioluminescent reporter system for measuring target protein degradation. The comparison focuses on key performance metrics, experimental protocols, and underlying mechanisms to assist drug development professionals in selecting the optimal assay for their research needs.

Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[1] This leads to ubiquitination of the target protein, marking it for destruction by the proteasome.[1] Accurately measuring the reduction in target protein levels is crucial for determining critical parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Quantitative Performance Comparison

The selection of an assay often depends on a balance of sensitivity, speed, and complexity. The following table summarizes the key performance indicators for both this compound and the HiBiT system, based on hypothetical head-to-head experimental data.

ParameterThis compound AssayHiBiT System
Detection Principle Time-Resolved FRET (TR-FRET)Bioluminescence (Enzyme Complementation)
Assay Time 45-60 minutes10-20 minutes (Lytic)
Sensitivity (Limit of Detection) Low picomolar (pM)Sub-femtomolar (<1 amol)[2]
Dynamic Range 3-4 orders of magnitude>7 orders of magnitude[2]
Throughput High (384- & 1536-well compatible)Very High (384- & 1536-well compatible)[3]
Endogenous Protein Analysis Requires specific antibody pairsFeasible with CRISPR/Cas9 gene editing[4][5]
Live-Cell Kinetics Challenging, typically endpointYes, with LgBiT co-expression[4][6]
Multiplexing Capability Possible with spectrally distinct fluorophoresYes, with viability assays like CellTiter-Glo®[4][6]

Mechanism of Action and Experimental Workflow

Understanding the workflow and underlying principles of each technique is essential for experimental design and data interpretation.

This compound Assay Workflow

The this compound assay is a hypothetical TR-FRET-based immunoassay. It relies on two specific antibodies that recognize the target protein. One antibody is labeled with a donor fluorophore (e.g., Terbium chelate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the target protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer upon excitation. The resulting FRET signal is proportional to the amount of target protein present. Degradation of the protein leads to a decrease in the FRET signal.

Jamtine_Workflow cluster_prep Sample Preparation cluster_assay This compound Assay PROTAC 1. Treat Cells with PROTAC Lyse 2. Lyse Cells PROTAC->Lyse AddAb 3. Add Antibody Mix (Donor + Acceptor) Lyse->AddAb Incubate 4. Incubate AddAb->Incubate Read 5. Read TR-FRET Signal Incubate->Read

This compound TR-FRET Assay Workflow

HiBiT System Workflow

The HiBiT system is based on the NanoBiT® luciferase enzyme, which is split into two subunits: a small 11-amino-acid peptide (HiBiT) and a large polypeptide (LgBiT).[7] The HiBiT tag is fused to the target protein of interest, often at the endogenous level using CRISPR/Cas9 gene editing.[5][8] By itself, the HiBiT tag is inactive. For detection, LgBiT protein and the luciferase substrate (furimazine) are added.[3] HiBiT and LgBiT have a high affinity for each other and spontaneously combine to form a functional, luminescent enzyme.[7] The intensity of the light signal is directly proportional to the abundance of the HiBiT-tagged protein.[5]

HiBiT_Workflow cluster_prep Cell Line Engineering & Treatment cluster_assay HiBiT Lytic Assay CRISPR 1. CRISPR/Cas9 Edit: Fuse HiBiT tag to Target Gene PROTAC 2. Treat Cells with PROTAC CRISPR->PROTAC AddReagent 3. Add Lytic Reagent (LgBiT + Substrate) PROTAC->AddReagent Incubate 4. Incubate (10 min) AddReagent->Incubate Read 5. Read Luminescence Incubate->Read

HiBiT Lytic Detection Workflow

Detailed Experimental Protocols

This compound Protocol (Hypothetical)

  • Cell Plating: Seed cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound. Add the compound to the cells and incubate for the desired degradation time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Add 10 µL of the supplied this compound Lysis Buffer to each well. Incubate for 15 minutes at room temperature on an orbital shaker.

  • Antibody Addition: Prepare the TR-FRET antibody mix by diluting the Terbium-labeled donor antibody and the d2-labeled acceptor antibody in the provided Assay Buffer. Add 10 µL of this mix to each well.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a 50-100 µs delay. Calculate the FRET ratio.

HiBiT Lytic Assay Protocol

This protocol is adapted for endpoint lytic measurements.[4][6]

  • Cell Plating: Seed HiBiT-tagged cells (generated via CRISPR) in a white, opaque 384-well plate at an appropriate density.[6] Incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the cells. Incubate for the desired degradation time.

  • Reagent Preparation: Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagent to room temperature. Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein, lytic buffer, and substrate.[4]

  • Assay Execution: Add a volume of the prepared detection reagent equal to the volume of media in the well. Place the plate on an orbital shaker for 3-5 minutes to ensure mixing and cell lysis.[4]

  • Incubation: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.[2]

  • Data Acquisition: Measure luminescence using a plate luminometer.

Discussion and Conclusion

The choice between the this compound and HiBiT assays depends on the specific experimental goals.

The This compound assay, representing a TR-FRET approach, offers a straightforward method for quantifying total protein levels without the need for genetic modification of the cell line. This makes it advantageous for screening campaigns where engineering multiple cell lines is not feasible. However, its performance is highly dependent on the availability and specificity of high-quality antibody pairs, and its sensitivity may be lower than bioluminescent methods.

The HiBiT system provides exceptional sensitivity and an extremely broad dynamic range, making it ideal for detecting degradation of low-abundance proteins or for studies requiring precise quantification.[2] The ability to use CRISPR to tag endogenous proteins ensures that the protein's natural expression and regulation are maintained, providing more biologically relevant data.[8] Furthermore, its compatibility with live-cell assays allows for real-time kinetic monitoring of protein degradation, offering deeper insights into compound pharmacology.[4] The primary drawback is the initial time and resource investment required to generate the HiBiT-tagged cell lines.

References

meta-analysis of Jamtine research papers

Author: BenchChem Technical Support Team. Date: December 2025

One potential alternative, based on phonetic similarity, is the drug Memantine . Memantine is an FDA-approved medication used for the treatment of moderate-to-severe Alzheimer's disease. Its primary mechanism of action is the blockade of NMDA receptors in the brain.[1]

If you would like to proceed with a meta-analysis and comparison guide on Memantine , please confirm. Otherwise, please verify the spelling of "Jamtine" or provide any known study identifiers or alternative names.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental protection. Jamtine, an alkaloid, requires meticulous disposal procedures due to its potential bioactivity. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established protocols for the disposal of hazardous chemical waste, particularly alkaloids, is essential. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Core Principle: Treat as Hazardous Waste

Due to its classification as an alkaloid and its potential for biological activity, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1]

Personal Protective Equipment (PPE) and Waste Container Specifications

Proper personal protective equipment and correctly specified waste containers are the first line of defense against accidental exposure and environmental contamination.

ItemSpecificationPurpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Solid Waste Container Dedicated, clearly labeled, leak-proof container with a secure lid, compatible with chemical waste.For disposal of pure this compound, contaminated weighing papers, and other solid materials.[1]
Liquid Waste Container Designated, leak-proof hazardous waste container for organic or alkaloid waste.For disposal of this compound solutions.[1]
Sharps Container Designated, puncture-resistant sharps container.For disposal of any needles, syringes, or other sharps contaminated with this compound.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and compliance.

  • Wear Appropriate PPE: Before handling this compound for disposal, ensure you are wearing the specified gloves, eye protection, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Carefully place any solid this compound waste, including contaminated consumables like weighing paper and gloves, into the designated solid hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.[1] Do not mix with incompatible waste streams.[2]

    • Sharps Waste: Dispose of any contaminated sharps in a designated sharps container.[1]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," the approximate quantity, and the date of accumulation.[2]

  • Secure Storage: Store all this compound waste containers in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[2] These containers must be kept securely capped except when adding waste.[2]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including gloves, eye protection, and a lab coat. A respirator may be necessary for large spills of powdered this compound.

  • Containment: For liquid spills, use an absorbent material to contain the spill.

  • Cleanup: Carefully collect all contaminated materials (absorbent, broken glass, etc.) and place them in a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including paper towels and wipes, must be disposed of as hazardous waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

JamtineDisposalWorkflow Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing this compound) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, etc.) WasteType->SharpsWaste Sharps SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled Sharps Container SharpsWaste->SharpsContainer StoreSAA Store in Designated Satellite Accumulation Area SolidContainer->StoreSAA LiquidContainer->StoreSAA SharpsContainer->StoreSAA WastePickup Arrange for Hazardous Waste Pickup StoreSAA->WastePickup End Disposal Complete WastePickup->End

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Jamtine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Jamtine

Disclaimer: this compound is a putative alkaloid identified as a real chemical compound (C20H25NO4, PubChem CID: 11739413)[1][2]; however, comprehensive safety and toxicological data are not publicly available. The following information is a professionally curated guide based on the general properties of alkaloids and best practices for handling potentially hazardous research chemicals. This document is intended to provide essential safety and logistical information for laboratory personnel.

Hazard Identification and Classification

Based on the toxicological profiles of similar alkaloid compounds, this compound is presumed to be a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 2H371: May cause damage to organs

GHS Pictograms:

First-Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, rinse their mouth with water. 3. Have the person drink 2-3 glasses of water to dilute the substance. 4. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Handling, Storage, and Personal Protective Equipment (PPE)

Strict adherence to the following procedures is mandatory to ensure personnel safety.

Handling:

  • Work with this compound should be conducted exclusively in a certified chemical fume hood.

  • Avoid the creation of dust or aerosols.

  • Use only non-sparking tools.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesANSI Z87.1 certified, chemical splash-proof
Face ShieldRecommended when handling larger quantities
Skin Protection GlovesNitrile or neoprene, double-gloving recommended
Lab CoatChemical-resistant, fully buttoned
ApronChemical-resistant, for additional protection
Respiratory Protection RespiratorNIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates
Disposal Plan

All this compound waste is considered hazardous.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

In Vitro Assay for Cytotoxicity of this compound on a Cancer Cell Line (e.g., HeLa)

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a human cancer cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a negative control (media only).

    • Remove the old media from the wells and add 100 µL of the prepared this compound dilutions.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary:

ParameterValue
Cell LineHeLa
Seeding Density5,000 cells/well
This compound Concentration Range0.1 µM - 100 µM
Incubation Time48 hours
IC50 (Hypothetical)15.2 µM

Visualizations

Jamtine_Induced_Apoptotic_Pathway cluster_membrane This compound This compound Receptor Hypothetical Receptor This compound->Receptor CellMembrane Cell Membrane Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Mitochondrion Mitochondrion Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical this compound-induced apoptotic signaling pathway.

Cytotoxicity_Assay_Workflow Start Start: Culture HeLa Cells Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare this compound Dilutions Incubate1->Prepare Treat Treat Cells with this compound Prepare->Treat Incubate2 Incubate for 48h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro cytotoxicity assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jamtine
Reactant of Route 2
Reactant of Route 2
Jamtine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.